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  • Product: Iso-propyl-1,1,1,3,3,3-D6-amine
  • CAS: 55432-59-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Iso-propyl-1,1,1,3,3,3-D6-amine: CAS Registry Number, Safety Data, and Handling Protocols

Prepared for researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of Iso-propyl-1,1,1,3,3,3-D6-amine, focusing on its identification, associated hazards, and essential...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of Iso-propyl-1,1,1,3,3,3-D6-amine, focusing on its identification, associated hazards, and essential safety protocols. As a deuterated analog of isopropylamine, this compound is valuable in various research applications, particularly as an isotopically labeled internal standard in analytical chemistry.[1] Understanding its properties and safety requirements is paramount for its responsible use in a laboratory setting.

Compound Identification and Chemical Properties

Correctly identifying a chemical substance is the foundational step for any laboratory work. The unique CAS Registry Number ensures that researchers are accessing data for the precise compound of interest, avoiding confusion with its non-deuterated counterpart or other related substances.

  • IUPAC Name: 1,1,1,3,3,3-hexadeuteriopropan-2-amine[2]

  • Synonyms: Isopropyl-d6-amine, iso-Propyl–d6-aMine[1][3]

  • CAS Registry Number: 55432-59-2[1][2][3]

The key physical and chemical properties of Iso-propyl-1,1,1,3,3,3-D6-amine are summarized below. These values are critical for understanding its behavior under various experimental conditions, particularly its high volatility and flammability.

PropertyValueSource
Molecular Formula C₃H₃D₆N[1]
Molecular Weight 65.15 g/mol [1][2]
Appearance Colorless liquid[1][4]
Boiling Point 33-34 °C (91-93 °F)[1][5]
Density 0.762 g/mL at 25 °C[1]
Flash Point -32.2 °C (-26 °F) to -18 °C (-0.4 °F) (closed cup)[3][6]
Autoignition Temperature 400 °C / 752 °F[7]

GHS Hazard Identification and Classification

Iso-propyl-1,1,1,3,3,3-D6-amine is classified as a hazardous substance under the Globally Harmonized System (GHS). The primary dangers are its extreme flammability and its potential to cause irritation to the skin, eyes, and respiratory system.[2][3] The following table details its GHS classification, which dictates the necessary handling precautions.

Hazard ClassCategoryPictogram(s)Signal WordHazard Statement(s)
Flammable Liquids 1🔥Danger H224: Extremely flammable liquid and vapour.[2][3][5]
Skin Corrosion/Irritation 2Danger H315: Causes skin irritation.[2][3]
Serious Eye Damage/Eye Irritation 2Danger H319: Causes serious eye irritation.[2][3]
Specific Target Organ Toxicity (Single Exposure) 3 (Respiratory)Danger H335: May cause respiratory irritation.[2][3][5]
Acute Toxicity (Oral, Dermal, Inhalation) 3💀Danger H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled.[5][6]
Skin Corrosion 1AcorrosiveDanger H314: Causes severe skin burns and eye damage.[5][6]

Comprehensive Safety and Handling Protocols

Given its hazardous nature, strict adherence to safety protocols is mandatory when working with this compound. The low flash point indicates that vapors can ignite at temperatures well below freezing, requiring meticulous control of ignition sources.

Engineering Controls and Personal Protective Equipment (PPE)

The primary line of defense is to minimize exposure through proper engineering controls. All work should be conducted within a certified chemical fume hood to manage the flammable and irritating vapors.[5]

Protection TypeSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles and a face shield (8-inch minimum).[8]Protects against splashes that can cause severe eye irritation or burns.[7]
Skin Protection Chemically resistant gloves (e.g., nitrile rubber), inspected prior to use. Flame retardant antistatic protective clothing.[5][8]Prevents skin contact which can cause irritation and burns.[7] Flame retardant clothing is essential due to the high flammability.[5]
Respiratory Protection Required when vapors/aerosols are generated. Use a respirator with an appropriate filter (e.g., Type ABEK).Protects the respiratory tract from irritation due to inhalation of vapors.[2][4]
Safe Handling and Storage

Safe handling practices are centered on preventing the formation of an ignitable vapor-air mixture and avoiding contact.

  • Ignition Source Control: Keep the compound away from heat, sparks, open flames, and hot surfaces.[5][7] Use non-sparking tools and explosion-proof electrical and lighting equipment.[3][7] All containers and receiving equipment must be grounded and bonded to prevent static discharge.[3][7]

  • Ventilation: Use only outdoors or in a well-ventilated area, preferably a chemical fume hood.[5][9]

  • Storage: Store in a cool, dry, and well-ventilated place.[7] Keep the container tightly closed and store locked up in a designated flammable liquids cabinet.[5]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Immediately call a POISON CENTER or doctor.[7]

  • If on Skin: Take off immediately all contaminated clothing. Rinse the skin with plenty of water or shower.[7] If skin irritation occurs, seek medical advice.[9]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call a POISON CENTER or doctor.[7][8]

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[5][8]

Fire-Fighting and Spill Response
  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[7][8] Do not use a heavy water stream.[9]

  • Fire Hazards: The compound is extremely flammable. Vapors are heavier than air and may travel to a source of ignition and flash back.[5][7] Containers may explode when heated.[7]

  • Spill Response: Evacuate personnel and ensure adequate ventilation. Remove all sources of ignition.[8] Absorb the spill with a liquid-absorbent, non-combustible material (e.g., sand, Chemizorb®) and place it in a sealed container for disposal.

Experimental Workflow and Safety Logic

The following diagram outlines the critical safety decision points for handling Iso-propyl-1,1,1,3,3,3-D6-amine in a research setting. This workflow emphasizes a proactive approach to safety, ensuring all hazards are considered before, during, and after the experimental procedure.

G cluster_prep 1. Pre-Experiment Planning cluster_handling 2. Chemical Handling cluster_post 3. Post-Experiment A Review SDS & SOPs B Verify Engineering Controls (Fume Hood, Grounding) A->B C Select & Inspect PPE B->C D Ground Container Before Dispensing C->D Proceed to Handling E Use Non-Sparking Tools D->E F Keep Container Closed When Not in Use E->F G Segregate Waste in Labeled, Sealed Container F->G Experiment Complete Spill Spill or Exposure Event F->Spill H Decontaminate Work Area G->H I Remove & Dispose of Contaminated PPE Properly H->I Emergency Execute Emergency Protocol (Evacuate, First Aid, Notify) Spill->Emergency

Caption: Safety workflow for handling highly flammable and toxic chemicals.

References

  • PubChem. (n.d.). Iso-propyl-1,1,1,3,3,3-D6-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • AdvanSix. (2018). Isopropylamine Product Safety Summary. Retrieved from [Link]

  • Loba Chemie. (2015). ISOPROPYLAMINE FOR SYNTHESIS MSDS. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to Isotopic Labeling: Structural and Functional Distinctions Between Iso-propyl-1,1,1,3,3,3-D6-amine and Isopropyl-d7-amine

Abstract The strategic replacement of hydrogen with its stable, non-radioactive isotope, deuterium, has become an indispensable tool in modern pharmaceutical research and analytical chemistry.[1][2] This guide provides a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic replacement of hydrogen with its stable, non-radioactive isotope, deuterium, has become an indispensable tool in modern pharmaceutical research and analytical chemistry.[1][2] This guide provides an in-depth analysis of two closely related deuterated isotopologues of isopropylamine: Iso-propyl-1,1,1,3,3,3-D6-amine and Isopropyl-d7-amine. We will dissect their core structural differences, compare their physicochemical properties, and elucidate the profound impact these subtle variations have on their application, particularly as internal standards in mass spectrometry and as probes in mechanistic studies. This document is intended for researchers, scientists, and drug development professionals who leverage isotopic labeling to enhance data quality and gain deeper molecular insights.

The Principle of Isotopic Labeling: A Foundation of Modern Analysis

Isotopic labeling involves the incorporation of a "heavy" stable isotope, such as deuterium (²H or D), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N), into a molecule of interest.[3] This substitution creates a compound that is chemically, and in most respects, functionally identical to its unlabeled counterpart but possesses a distinct, higher mass. This mass difference is the cornerstone of its utility. In quantitative bioanalysis, particularly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), stable isotope-labeled internal standards (SIL-IS) are considered the gold standard.[2] They co-elute with the target analyte and exhibit nearly identical behavior during sample extraction and ionization, thereby providing a highly accurate normalization for experimental variability, including matrix effects like ion suppression or enhancement.[2][4]

Core Structural Analysis: The Critical Difference of a Single Deuteron

While both molecules are deuterated forms of isopropylamine, their isotopic substitution patterns are critically different, a distinction that dictates their specific experimental applications.

Iso-propyl-1,1,1,3,3,3-D6-amine

This isotopologue features the selective deuteration of the two terminal methyl groups of the isopropyl moiety.

  • IUPAC Name: 1,1,1,3,3,3-hexadeuteriopropan-2-amine[5]

  • Molecular Formula: C₃H₃D₆N[6]

  • Structural Description: The core structure is propan-2-amine where the six hydrogen atoms attached to carbons 1 and 3 are replaced with deuterium atoms. The hydrogen atom on the central carbon (C2) and the two hydrogens on the amine group remain as protium (¹H).

Caption: Structure of Iso-propyl-1,1,1,3,3,3-D6-amine.

Isopropyl-d7-amine

This molecule represents a more exhaustive deuteration of the carbon skeleton.

  • IUPAC Name: 1,1,1,2,3,3,3-heptadeuteriopropan-2-amine[]

  • Molecular Formula: C₃H₂D₇N[]

  • Structural Description: All seven hydrogen atoms attached to the carbon backbone of the isopropyl group are substituted with deuterium. This includes the six hydrogens on the methyl groups and the single hydrogen on the central methine carbon (C2). The amine group's hydrogens remain unexchanged.[8]

Caption: Structure of Isopropyl-d7-amine.

The fundamental structural difference is the isotopic nature of the hydrogen at the C2 position. In the D6 variant, it is a C-H bond, whereas in the D7 variant, it is a C-D bond. This single distinction has significant ramifications for mechanistic studies.

Comparative Physicochemical and Spectroscopic Properties

The addition of each deuterium atom increases the molecular weight by approximately one mass unit. This mass shift is the key physical property exploited in mass spectrometry.

PropertyIso-propyl-1,1,1,3,3,3-D6-amineIsopropyl-d7-amineUnlabeled Isopropylamine
CAS Number 55432-59-2[5]106658-09-7[8]75-31-0[9]
Molecular Formula C₃H₃D₆NC₃H₂D₇NC₃H₉N[9]
Molecular Weight ~65.15 g/mol [5]~66.15 g/mol [][8]~59.11 g/mol [9]
Mass Shift vs. Unlabeled M+6M+7[10]M+0
Boiling Point 33-34°C33-34°C[8]~32.4°C
Density ~0.762 g/mL at 25°C~0.775 g/mL at 25°C[8]~0.688 g/mL at 25°C
Spectroscopic Implications
  • Mass Spectrometry (MS): The distinct mass shifts of +6 and +7 Da are fundamental. This allows a mass spectrometer to easily distinguish the internal standard from the analyte, preventing signal overlap. The M+7 shift of Isopropyl-d7-amine provides a greater separation from the natural isotopic abundance peaks of the unlabeled analyte, which can be a minor advantage in reducing potential isotopic crosstalk.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the signals corresponding to the deuterated positions would be absent. The D6 compound would show a singlet for the C2-H proton, while the D7 compound would show no signals for any protons on the carbon backbone. The amine protons would appear in both, typically as a broad signal that can be exchanged with D₂O.[11]

  • Infrared (IR) Spectroscopy: The C-D bond stretching vibrations occur at a lower frequency (around 2100-2250 cm⁻¹) compared to C-H stretches (around 2850-3000 cm⁻¹). This shift provides a clear diagnostic tool to confirm deuteration.[12]

Field-Proven Applications: Choosing the Right Tool for the Job

While both isotopologues are excellent SIL-IS, the choice between them depends on the specific scientific question being addressed.

The Gold Standard: Internal Standards in Bioanalysis

In quantitative LC-MS/MS assays for drug development, an ideal internal standard is a deuterated version of the analyte.[3] Both D6 and D7-isopropylamine serve this purpose exceptionally well when used to quantify unlabeled isopropylamine or a drug molecule containing an isopropylamine moiety.

  • Causality: Because the SIL-IS is structurally identical to the analyte, it experiences the same extraction losses, chromatographic behavior, and ionization suppression or enhancement in the mass spectrometer's source.[4] By calculating the ratio of the analyte peak area to the internal standard peak area, these sources of error are effectively normalized, leading to robust and reliable quantification.[13] Regulatory bodies like the European Medicines Agency (EMA) have noted that over 90% of submissions incorporate SIL-IS, underscoring their importance.[4]

  • Choosing D6 vs. D7: For most bioanalytical purposes, both are suitable. The D7 version's M+7 mass shift offers a slightly better separation from the analyte's isotopic cluster, which can be beneficial for achieving the lowest possible limits of quantification. However, synthetic accessibility and cost may also influence the decision.

Probing Reaction Mechanisms: The Kinetic Isotope Effect (KIE)

The C-D bond is stronger and requires more energy to break than a C-H bond.[14] This phenomenon, known as the Kinetic Isotope Effect (KIE), causes reactions where a C-H bond is broken in the rate-determining step to proceed more slowly when that hydrogen is replaced with deuterium.

  • Expertise in Application: This is where the structural difference between the two molecules becomes paramount.

    • Iso-propyl-1,1,1,3,3,3-D6-amine would be used to investigate if a reaction mechanism involves the abstraction of a hydrogen from one of the methyl groups .

    • Isopropyl-d7-amine , with its deuterium at the C2 position, is uniquely suited to probe mechanisms involving the cleavage of the C-H bond at the central methine carbon . If a reaction is slower with the D7 isotopologue compared to the D6 version (or the unlabeled version), it provides strong evidence that the C2-H bond is broken during the rate-limiting step.

Modulating Drug Metabolism (DMPK Studies)

The KIE is also a powerful tool in drug design. Many drugs are metabolized by cytochrome P450 enzymes, which often work by oxidizing C-H bonds. By replacing a hydrogen with a deuterium at a site of metabolic attack, the rate of that specific metabolic pathway can be slowed.[15] This can lead to:

  • Increased drug half-life , potentially reducing dosing frequency.[16]

  • Improved metabolic profile by shunting metabolism away from the formation of toxic or inactive metabolites.[16]

  • Enhanced bioavailability. [16]

The choice between D6 and D7-isopropylamine (or deuterating a specific site on a more complex drug) allows researchers to precisely investigate and modulate metabolic pathways.

Experimental Workflow: Use as an Internal Standard in Bioanalysis

The following protocol outlines a self-validating system for quantifying an analyte in a biological matrix using a deuterated internal standard.

Protocol: Quantification of Analyte X in Human Plasma via LC-MS/MS
  • Stock Solution Preparation:

    • Prepare a 1 mg/mL stock solution of the analyte (e.g., unlabeled isopropylamine) in methanol.

    • Prepare a 1 mg/mL stock solution of the internal standard (IS), (e.g., Isopropyl-d7-amine), in methanol.

  • Standard Curve and QC Preparation:

    • Serially dilute the analyte stock solution to create calibration standards ranging from 1 ng/mL to 1000 ng/mL in blank plasma.

    • Prepare Quality Control (QC) samples at low, medium, and high concentrations.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample (standard, QC, or unknown), add 25 µL of a working IS solution (e.g., 100 ng/mL in water).

    • Vortex briefly to mix.

    • Add 200 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated protein.

  • Analysis:

    • Transfer the supernatant to a new 96-well plate or autosampler vial.

    • Inject 5 µL onto the LC-MS/MS system.

    • Monitor the specific mass transitions (MRM) for both the analyte and the deuterated internal standard.

  • Data Processing:

    • Integrate the peak areas for both the analyte and the IS.

    • Calculate the Peak Area Ratio (Analyte Area / IS Area).

    • Construct a calibration curve by plotting the Peak Area Ratio against the nominal concentration of the standards.

    • Determine the concentration of the QC and unknown samples from the regression of the calibration curve.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) add_is Add IS (D7-amine) (25 µL) plasma->add_is add_acn Add Acetonitrile (200 µL) (Protein Precipitation) add_is->add_acn vortex Vortex & Centrifuge add_acn->vortex supernatant Transfer Supernatant vortex->supernatant inject Inject 5 µL supernatant->inject lc_sep LC Separation (Co-elution) inject->lc_sep ms_detect MS/MS Detection (Monitor MRM Transitions) lc_sep->ms_detect integrate Integrate Peak Areas (Analyte & IS) ms_detect->integrate ratio Calculate Peak Area Ratio integrate->ratio curve Generate Calibration Curve ratio->curve quantify Quantify Unknowns curve->quantify

Caption: Workflow for bioanalytical quantification using a SIL-IS.

Conclusion

The structural distinction between Iso-propyl-1,1,1,3,3,3-D6-amine and Isopropyl-d7-amine, though confined to a single atomic position, is scientifically significant. Both are exemplary stable isotope-labeled internal standards, crucial for achieving the accuracy and robustness demanded in modern bioanalysis. The D7 variant provides a marginally greater mass separation, which can be advantageous in sensitive assays. However, the true divergence in their utility lies in mechanistic studies. The specific placement of deuterium in Isopropyl-d7-amine on the methine carbon provides a unique and powerful tool for probing reaction mechanisms and metabolic pathways via the kinetic isotope effect. The informed selection of the appropriate isotopologue is, therefore, a critical experimental design choice, directly impacting the depth and quality of scientific insights obtained.

References

  • KCAS Bio. (2017, August 30). The Value of Deuterated Internal Standards. Retrieved from [Link]

  • Pharmaffiliates. (2025, May 20). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Applications of deuterated compounds. Retrieved from [Link]

  • PubChem. (n.d.). Iso-propyl-1,1,1,3,3,3-D6-amine. Retrieved from [Link]

  • PubMed. (2020, December 18). Regioselective α-Deuteration of Michael Acceptors Mediated by Isopropylamine in D2O/AcOD. Retrieved from [Link]

  • Macmillan Group, Princeton University. (2014, February 27). Applications and Synthesis of Deuterium-Labeled Compounds. Retrieved from [Link]

  • AptoChem. (2008). Deuterated internal standards and bioanalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Investigating surfaces by infrared spectroscopy combined with hydrogen- deuterium isotope exchange: H/D ATR FTIR analysis of amino groups. Retrieved from [Link]

  • PubChem. (n.d.). Isopropylamine. Retrieved from [Link]

  • International Journal of Pharmaceutical and Clinical Research. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). Spectroscopy of Amines. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

  • ACS Publications. (n.d.). β-Deuterium Isotope Effects on Amine Basicity, “Inductive” and Stereochemical. Retrieved from [Link]

  • EPJ Web of Conferences. (n.d.). Effective Synthesis of Deuterated n-Octylamine and Its Analogues. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective α-Deuteration of Amines and Amino Acids Using D2O. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of N-methyl isopropylamine.
  • Chemistry LibreTexts. (2020, July 30). Amines - Structures and Names. Retrieved from [Link]

  • Zarlish Polychemicals Private Limited. (n.d.). di isopropyl amine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, January 18). Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. Retrieved from [Link]

  • CK Isotopes. (n.d.). Synthetic Intermediates for Deuterated Pharmaceuticals. Retrieved from [Link]

  • YouTube. (2020, May 24). Iso-propyl amine is a. Retrieved from [Link]

Sources

Foundational

Solubility profiles of Iso-propyl-1,1,1,3,3,3-D6-amine in organic solvents

An In-Depth Technical Guide: Solubility Profiles of Iso-propyl-1,1,1,3,3,3-D6-amine in Organic Solvents Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of Iso-propyl-1,1,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide: Solubility Profiles of Iso-propyl-1,1,1,3,3,3-D6-amine in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of Iso-propyl-1,1,1,3,3,3-D6-amine, a deuterated isotopologue of isopropylamine. In pharmaceutical research and development, the strategic replacement of hydrogen with deuterium is a powerful tool to enhance the metabolic stability and pharmacokinetic profiles of drug candidates.[1][2] Understanding the solubility of these modified compounds is a critical prerequisite for formulation, synthesis, and purification processes. This document delineates the theoretical principles governing the solubility of deuterated amines, offers a predictive solubility profile based on the known properties of isopropylamine, and provides a detailed, self-validating experimental protocol for the precise determination of thermodynamic solubility.

The Scientific Framework: Understanding Amine Solubility and Isotope Effects

Core Principles of Amine Solubility

The solubility of an amine in a given solvent is dictated by the interplay of its molecular structure and the solvent's properties. For a primary aliphatic amine like isopropylamine, its solubility is governed by two main features:

  • The Amino Group (-NH₂): This functional group is polar and capable of acting as both a hydrogen bond donor (via the N-H protons) and a hydrogen bond acceptor (via the nitrogen's lone pair of electrons). This allows for strong intermolecular interactions with polar and protic solvents like water and alcohols.[3][4]

  • The Isopropyl Group ((CH₃)₂CH-): This alkyl group is nonpolar and hydrophobic. Its presence facilitates interactions with nonpolar organic solvents through London dispersion forces.

The general principle of "like dissolves like" is paramount; the polarity of the amine must be matched with the polarity of the solvent to achieve significant solubility.[3] Isopropylamine, having a small alkyl group, strikes a balance that renders it miscible with water and a wide range of organic solvents.[5]

The Influence of Deuteration on Physicochemical Properties

Replacing hydrogen with its heavier, stable isotope, deuterium (D), introduces subtle but significant changes to a molecule's physical properties. This phenomenon, known as the deuterium isotope effect, stems from the mass difference between the two isotopes.[6] The carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than a carbon-hydrogen (C-H) bond, making it stronger and slightly shorter.[7]

This has two key consequences for solubility:

  • Kinetic Isotope Effect (KIE): The stronger C-D bond is more resistant to enzymatic cleavage, which is the primary driver for using deuteration to improve drug metabolism.[8][9]

  • Equilibrium Isotope Effects: The altered bond characteristics can subtly modify intermolecular forces. Deuterium is less polarizable than hydrogen, which can slightly weaken van der Waals interactions. This may lead to minor differences in solubility compared to the non-deuterated parent compound. The effect can be "normal" (the heavier isotope is more soluble) or "inverse" (the lighter isotope is more soluble), depending on the specific solute-solvent system.[10][11] For Iso-propyl-1,1,1,3,3,3-D6-amine, the N-H bonds remain, preserving the primary hydrogen bonding capabilities, suggesting its solubility profile will closely mirror that of isopropylamine.

Predicted Solubility Profile of Iso-propyl-1,1,1,3,3,3-D6-amine

SolventSolvent ClassPredicted SolubilityPrimary Solute-Solvent Interaction
Methanol Polar ProticMiscibleHydrogen bonding, Dipole-dipole
Ethanol Polar ProticMiscibleHydrogen bonding, Dipole-dipole
Water Polar ProticMiscibleHydrogen bonding, Dipole-dipole
Acetone Polar AproticMiscibleDipole-dipole interactions
Tetrahydrofuran (THF) Polar AproticHighly SolubleDipole-dipole interactions
Acetonitrile Polar AproticHighly SolubleDipole-dipole interactions
Dichloromethane (DCM) NonpolarHighly SolubleLondon dispersion forces, weak dipole
Chloroform NonpolarSolubleLondon dispersion forces, weak dipole
Toluene NonpolarSolubleLondon dispersion forces
Hexane NonpolarSolubleLondon dispersion forces

Note: "Miscible" indicates solubility in all proportions. "Highly Soluble" and "Soluble" denote a high degree of solubility, which must be quantitatively confirmed via experimentation.

Experimental Protocol: Thermodynamic Solubility Determination

To move from prediction to precise quantification, a robust experimental methodology is required. The shake-flask method is widely considered the gold standard for determining thermodynamic (equilibrium) solubility.[12]

Causality in Method Design

The protocol below is designed to be self-validating. Each step is chosen to eliminate common sources of error:

  • Use of Excess Solute & Extended Agitation: Ensures the solvent becomes fully saturated and the system reaches thermodynamic equilibrium, providing a true measure of maximum solubility.[4][13]

  • Precise Temperature Control: Solubility is temperature-dependent; therefore, maintaining a constant temperature is critical for reproducibility.[3]

  • Multi-Step Phase Separation: Simple filtration may not remove microscopic solid particles. Combining centrifugation and syringe filtration ensures the analyzed solution is free of undissolved solute, preventing falsely elevated results.

  • Spectroscopic Quantification with Calibration: UV-Vis spectroscopy is a sensitive analytical technique.[14][15] Creating a calibration curve with known concentrations ensures that the measured absorbance of the unknown sample can be accurately converted to a solubility value.

Step-by-Step Methodology

Objective: To quantitatively determine the solubility of Iso-propyl-1,1,1,3,3,3-D6-amine in a selected organic solvent at a specified temperature (e.g., 25°C).

Materials:

  • Iso-propyl-1,1,1,3,3,3-D6-amine (high purity)

  • Selected organic solvent (analytical or HPLC grade)

  • Analytical balance (±0.0001 g)

  • Temperature-controlled orbital shaker or water bath

  • 2 mL glass vials with PTFE-lined screw caps

  • Centrifuge

  • Calibrated pipettes

  • 0.22 µm syringe filters (compatible with the chosen solvent)

  • UV-Vis spectrophotometer and quartz cuvettes

  • Volumetric flasks

Procedure:

Part A: Preparation of Calibration Standards

  • Stock Solution: Accurately weigh approximately 100 mg of Iso-propyl-1,1,1,3,3,3-D6-amine and dissolve it in the chosen solvent in a 10 mL volumetric flask. Fill to the mark to create a ~10 mg/mL stock solution.

  • Serial Dilutions: Perform a series of dilutions from the stock solution to create at least five calibration standards of known concentration that bracket the expected solubility range.

  • Measure Absorbance: Measure the UV absorbance of each standard at the wavelength of maximum absorbance (λ_max).

  • Plot Calibration Curve: Plot absorbance versus concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is required for a trustworthy calibration.

Part B: Shake-Flask Solubility Measurement

  • Sample Preparation: Add an excess amount of Iso-propyl-1,1,1,3,3,3-D6-amine to a 2 mL vial. "Excess" means enough solid remains visible after the equilibration period.

  • Solvent Addition: Accurately pipette a known volume (e.g., 1.0 mL) of the organic solvent into the vial.

  • Equilibration: Seal the vial tightly and place it in the temperature-controlled shaker. Agitate at a constant speed for 24-48 hours. The extended time is crucial to ensure equilibrium is reached.[16]

  • Phase Separation (Step 1 - Sedimentation): Centrifuge the vial at high speed (e.g., 10,000 rpm) for 15 minutes to pellet the excess solid.

  • Phase Separation (Step 2 - Filtration): Carefully withdraw the supernatant using a pipette, avoiding the solid pellet. Filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step removes any suspended microparticles.

  • Sample Analysis:

    • Dilute the clear filtrate with the solvent as necessary to bring its absorbance into the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample at λ_max.

  • Calculation:

    • Use the calibration curve equation to determine the concentration of the diluted sample.

    • Multiply this concentration by the dilution factor to find the concentration of the saturated solution. This value is the solubility.

Expression of Results: Solubility can be expressed in various units, such as mg/mL, g/100 mL, or molarity (mol/L).

Visualizing the Process and Influencing Factors

Diagrams provide a clear, at-a-glance understanding of complex workflows and relationships.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis & Calculation A Add Excess Solute to Vial B Add Known Volume of Solvent A->B C Agitate for 24-48h at Constant Temp. B->C Seal Vial D Centrifuge to Pellet Solid C->D E Filter Supernatant (0.22 µm Syringe Filter) D->E F Prepare Dilution of Filtrate E->F G Measure Absorbance (UV-Vis) F->G H Calculate Concentration using Calibration Curve G->H I Determine Final Solubility Value H->I

Caption: Experimental workflow for solubility determination.

G Sol Solubility Hbond Hydrogen Bonding Sol->Hbond VdW Van der Waals Forces Sol->VdW Temp Temperature Temp->Sol Solv Solvent Polarity Solv->Sol Solv->Hbond Solv->VdW Iso Isotope Effect (Bond Strength) Iso->Sol

Caption: Key factors influencing molecular solubility.

Conclusion and Applications

The solubility profile of Iso-propyl-1,1,1,3,3,3-D6-amine is predicted to be excellent across a wide range of common organic solvents, closely mirroring its non-deuterated parent compound. This high degree of solubility is advantageous for its use in various stages of drug development, from synthetic route optimization to the preparation of stock solutions for biological screening. While theoretical predictions provide a strong foundation, this guide emphasizes the necessity of precise experimental verification. The detailed shake-flask protocol provided herein offers a robust and trustworthy method for generating the high-quality, quantitative data required by researchers, scientists, and drug development professionals to make informed decisions and accelerate their research programs.

References

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Exploratory

A Technical Guide to Deuterated Amines in Pharmaceutical Discovery: Enhancing Metabolic Stability and Therapeutic Potential

Abstract The strategic incorporation of deuterium, the stable heavy isotope of hydrogen, into drug candidates represents a sophisticated approach to overcoming pharmacokinetic challenges in pharmaceutical discovery. This...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of deuterium, the stable heavy isotope of hydrogen, into drug candidates represents a sophisticated approach to overcoming pharmacokinetic challenges in pharmaceutical discovery. This in-depth guide focuses on the application of this strategy to amine-containing compounds, a ubiquitous functional group in therapeutics. By leveraging the deuterium kinetic isotope effect (KIE), researchers can fortify metabolically labile C-H bonds adjacent to nitrogen atoms, thereby mitigating oxidative metabolism, primarily N-dealkylation, mediated by cytochrome P450 (CYP) enzymes. This guide elucidates the core mechanistic principles, provides detailed synthetic and analytical protocols, and presents compelling case studies, including the landmark approval of deutetrabenazine. It serves as a comprehensive resource for researchers, chemists, and drug development professionals seeking to harness the power of "heavy" amines to design safer, more effective, and more patient-friendly medicines.

Introduction: The Deuterium Advantage in Medicinal Chemistry

Deuterium (²H or D) is a naturally occurring, stable, non-radioactive isotope of hydrogen.[] Its nucleus contains a proton and a neutron, effectively doubling its mass compared to protium (¹H).[2][3] This seemingly subtle difference is the foundation of a powerful strategy in drug design. When a hydrogen atom in a drug molecule is replaced with deuterium, the resulting carbon-deuterium (C-D) bond is stronger and has a lower zero-point vibrational energy than the corresponding carbon-hydrogen (C-H) bond.[][4][5] Consequently, more energy is required to break a C-D bond, which can significantly slow down chemical reactions where C-H bond cleavage is the rate-determining step.[][4] This phenomenon is known as the deuterium Kinetic Isotope Effect (KIE) .[4][6]

In drug development, the KIE is strategically employed to enhance a drug's metabolic profile.[4] Many drug candidates fail due to poor pharmacokinetic properties, such as rapid metabolism, which can lead to low bioavailability, short half-life, and the formation of toxic metabolites.[5][7] A significant portion of this metabolism is carried out by cytochrome P450 (CYP) enzymes, which often catalyze the oxidation of C-H bonds.[4][8] By selectively replacing hydrogen with deuterium at these metabolic "hot spots," the rate of metabolism can be reduced, leading to:

  • Improved Metabolic Stability: A longer plasma half-life and increased drug exposure (Area Under the Curve, AUC).[2][5][9]

  • Enhanced Safety Profile: Reduced formation of potentially toxic or reactive metabolites.[10][11]

  • More Convenient Dosing: A longer half-life may allow for less frequent dosing, improving patient compliance.[][12]

  • Reduced Drug-Drug Interactions: Minimizing metabolism through certain CYP pathways can lower the risk of interactions with co-administered drugs.[3]

This "deuterium switch" or "precision deuteration" approach has moved from a theoretical concept to a clinically validated strategy, highlighted by the FDA approval of the first deuterated drug, deutetrabenazine (Austedo®), in 2017.[5][10][11]

The Amine Functional Group: A Prime Target for Deuteration

Amines are among the most common functional groups found in clinically important drugs.[] Their basicity is crucial for aqueous solubility and for forming ionic interactions with acidic residues in biological targets. However, the alkyl groups attached to nitrogen atoms are frequently susceptible to oxidative metabolism by CYP enzymes, particularly CYP3A4 and CYP2D6.[8][14]

The most common metabolic pathway for tertiary and secondary amines is N-dealkylation .[14][15] This process involves the enzymatic oxidation of the α-carbon (the carbon attached to the nitrogen), forming an unstable carbinolamine intermediate that spontaneously breaks down to yield a secondary or primary amine and an aldehyde.[14] Cleavage of the α-C-H bond is often the rate-limiting step in this transformation.[15]

This metabolic liability makes amines an ideal target for deuteration. By replacing the hydrogen atoms on the α-carbon with deuterium, the KIE can directly impede the primary metabolic pathway, preserving the parent drug's structure and activity for a longer duration.

Figure 1: The Kinetic Isotope Effect (KIE) slows the CYP450-mediated N-dealkylation of a deuterated amine compared to its protio- counterpart.

Synthetic Strategies for Deuterated Amines

The efficient and selective synthesis of deuterated amines is critical for their application in drug discovery. Several methods have been developed, ranging from the use of deuterated building blocks to direct H/D exchange reactions.

Reductive Amination with Deuterated Reagents

One of the most robust and widely used methods is reductive amination. This involves reacting a ketone or aldehyde with an amine in the presence of a deuterated reducing agent.

  • Using Deuterated Borohydrides: Reagents like sodium borodeuteride (NaBD₄) or sodium cyanoborodeuteride (NaBCND₃) can be used to reduce an intermediate iminium ion, installing deuterium at the α-carbon.

  • Using Deuterium Gas: Catalytic hydrogenation using deuterium gas (D₂) over a catalyst like Palladium on carbon (Pd/C) is another effective approach.

Alkylation with Deuterated Alkyl Halides

Primary or secondary amines can be alkylated using deuterated alkyl halides (e.g., iodomethane-d₃, CD₃I). This is a straightforward method for introducing deuterated methyl, ethyl, or other alkyl groups.

Reduction of Amides and Nitriles

Deuterated reducing agents, most notably lithium aluminum deuteride (LiAlD₄), are highly effective for the reduction of amides and nitriles to their corresponding deuterated amines. This method provides high levels of deuterium incorporation.[]

Direct H/D Exchange

More advanced methods focus on the direct exchange of α-protons in amines for deuterium using metal catalysts (e.g., Ruthenium, Iridium) and a deuterium source, often heavy water (D₂O).[][16] These methods offer the advantage of late-stage deuteration of complex molecules but may face challenges with regioselectivity.[]

Experimental Protocol: Synthesis of a Deuterated Amine via Reductive Amination

This protocol describes a general procedure for the synthesis of a deuterated N-methyl amine from a secondary amine using deuterated formaldehyde and a deuterated reducing agent.

Objective: To synthesize N-(benzyl)-N-(methyl-d₃)aniline.

Materials:

  • N-benzylaniline (1.0 eq)

  • Formaldehyde-d₂ (1.2 eq, 20 wt. % solution in D₂O)

  • Sodium triacetoxyborodeuteride (NaBD(OAc)₃, 1.5 eq)

  • Deuterated Acetic Acid (CD₃CO₂D, 0.1 eq)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of N-benzylaniline in anhydrous DCM under an inert atmosphere (N₂ or Ar), add formaldehyde-d₂ solution followed by deuterated acetic acid.

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborodeuteride portion-wise over 15 minutes. Caution: Gas evolution may occur.

  • Allow the reaction to stir at room temperature for 4-6 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure deuterated product.

Validation:

  • Mass Spectrometry (MS): Confirm the expected molecular weight increase corresponding to the incorporation of three deuterium atoms (+3 Da).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Confirm the disappearance of the N-methyl proton signal.

    • ²H NMR: Observe a signal in the N-methyl region, confirming deuterium incorporation.

    • ¹³C NMR: The N-methyl carbon signal will appear as a multiplet due to C-D coupling.

Case Studies: Deuterated Amines in Clinical Development

The true potential of deuterated amines is best illustrated by examining their performance in preclinical and clinical settings.

Deutetrabenazine (Austedo®): The Trailblazer

Deutetrabenazine is the deuterated version of tetrabenazine, a drug used to treat chorea associated with Huntington's disease.[5] Tetrabenazine contains two methoxyamine groups and is rapidly metabolized by CYP2D6, leading to a short half-life and the need for frequent dosing.[17][18] Furthermore, high peak plasma concentrations are associated with adverse effects like depression and suicidality.[19][20]

The Deuteration Strategy: The two methoxy groups (-OCH₃) were replaced with trideuteromethoxy groups (-OCD₃).

The Result: Deuteration significantly slowed the metabolism of deutetrabenazine to its active metabolites.[18][21] This resulted in a longer half-life and lower, more stable plasma concentrations compared to tetrabenazine.[18][20] The improved pharmacokinetic profile allowed for a lower total daily dose and less frequent (twice daily) administration, which potentially reduces side effects associated with high peak drug levels.[17][18] This successful modification led to its FDA approval, validating the entire deuterated drug field.[5][11]

Donafenib: Demonstrating Superior Efficacy

Donafenib is a deuterated version of the multi-kinase inhibitor sorafenib, used to treat certain cancers.[22][23] The key modification was the trideuteration of an N-methyl group on the picolinamide moiety.[22] In a head-to-head clinical trial for hepatocellular carcinoma, donafenib demonstrated not only non-inferiority but superior overall survival compared to sorafenib, along with a better safety profile.[23] This case highlights that deuteration can sometimes lead to improved efficacy, not just altered pharmacokinetics.

Other Promising Candidates

Several other deuterated amine-containing drugs are in various stages of clinical trials, targeting a wide range of conditions from alopecia to schizophrenia.[12][24][25]

Drug CandidateParent DrugDeuteration SiteTherapeutic AreaKey Advantage SoughtStatus (as of late 2025)
Deutetrabenazine TetrabenazineMethoxy groupsHuntington's Disease, Tardive DyskinesiaImproved PK, reduced Cmax, less frequent dosing[17][18]Approved [5]
Donafenib SorafenibN-methyl groupCancer (Hepatocellular Carcinoma)Superior efficacy and safety profile[23]Approved in China [23]
Deuruxolitinib (CTP-543) RuxolitinibN/A (deuterated Jak inhibitor)Alopecia AreataImproved PK profile[12]Phase 3[24]
AVP-786 DextromethorphanMethoxy groupAgitation in Alzheimer'sInhibit rapid metabolism by CYP2D6[24]Phase 3[25]

Table 1: Selected Deuterated Amine-Containing Drugs in Development.

Challenges and Future Outlook

Despite the clear advantages, the development of deuterated drugs is not without challenges. The synthesis of deuterated compounds can be more complex and costly than their hydrogenated counterparts.[10] Furthermore, the therapeutic benefit of deuteration is not guaranteed; it is only effective if C-H bond cleavage is part of the rate-determining step of a major clearance pathway.[4][8] A thorough understanding of a drug's metabolic fate is a prerequisite for a successful deuteration strategy.

The future of deuterated amines in medicine remains bright. As synthetic methodologies become more efficient and our understanding of drug metabolism deepens, we can expect to see more "heavy" drugs entering the market.[11] The strategy is evolving beyond simply improving existing drugs (the "deuterium switch") to incorporating deuterium de novo during the lead optimization phase to create best-in-class molecules from the start.[9][23]

Figure 2: A decision-making workflow for applying a deuteration strategy to amine-containing drug candidates.

Conclusion

The selective deuteration of amines is a powerful, clinically validated strategy in modern medicinal chemistry. By leveraging the kinetic isotope effect, drug developers can intelligently redesign molecules to slow metabolic degradation, leading to improved pharmacokinetic properties, enhanced safety, and better patient compliance. The success of drugs like deutetrabenazine has paved the way for a new generation of therapeutics where the simple substitution of hydrogen with its heavy isotope can make a profound clinical difference. As this technology matures, deuterated amines will undoubtedly continue to be a cornerstone of efforts to develop safer and more effective medicines.

References

  • Dr.Oracle. (2025). What is the mechanism of action of deutetrabenazine (Austedo)?21

  • Wikipedia. (n.d.). Deuterated drug. 2

  • BOC Sciences. (2025). Benefits and Mechanisms of Deuterated Drugs | Enhanced Efficacy.

  • Serafini, M., et al. (n.d.). Applications of Deuterium in Medicinal Chemistry. ACS Publications. 10

  • Gant, T. G. (2010). The kinetic isotope effect in the search for deuterated drugs. Drug News & Perspectives, 23(6), 398-404. 6

  • National Center for Biotechnology Information. (2019). Deutetrabenazine Therapy and CYP2D6 Genotype. Medical Genetics Summaries. 17

  • Patsnap Synapse. (2024). What is the mechanism of Deutetrabenazine?18

  • Mullard, A. (2010). The kinetic isotope effect in the search for deuterated drugs. Drug News Perspect, 23(6), 398-404. 3

  • University of Eastern Piedmont. (n.d.). Applications of deuterium in medicinal chemistry. 26

  • MedCentral. (n.d.). Deutetrabenazine: uses, dosing, warnings, adverse events, interactions. 19

  • Drugs.com. (2025). Deutetrabenazine Monograph for Professionals. 20

  • Taylor & Francis. (n.d.). Deuterium Medicinal Chemistry Comes of Age. 9

  • BenchChem. (2025). Understanding deuterium kinetic isotope effect in drug metabolism. 4

  • Serafini, M., & Cargnin, S. (n.d.). Applications of Deuterium in Medicinal Chemistry. ACS Publications. 27

  • BenchChem. (2025). Synthesis and Utility of Deuterated Pharmaceuticals using Methyl-d3-amine hydrochloride. 22

  • BOC Sciences. (n.d.). Deuteration of Amines and Amides Based on DCL.

  • (n.d.). From Bench to Blockbuster: The Definitive Clinical and Commercial Analysis of Deuterated Drugs. 23

  • Clearsynth Discovery. (2024). Deuterated drugs in clinical trials. 24

  • Neuland Labs. (2021). Deuterated Drug Molecules: Perfecting the Gamechanger. 5

  • Harbeson, S. L., & Tung, R. D. (2014). Deuterated drugs; where are we now? Expert Opinion on Therapeutic Patents, 24(1), 1-5. 25

  • deutraMed. (2020). How using deuterium in pharmaceuticals is gaining momentum. 12

  • Li, J., et al. (2021). Synthesis of α-Deuterated Primary Amines via Reductive Deuteration of Oximes Using D2O as a Deuterium Source. The Journal of Organic Chemistry. 16

  • Gelin, A., et al. (2021). A general, versatile and divergent synthesis of selectively deuterated amines. Chemical Science, 12(31), 10516-10522. 11

  • Strelevitz, T. J., et al. (2018). Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs. PLoS ONE, 13(11), e0206593. 8

  • Al-dujaili, S. A., & Al-shaimaa, A. A. (2022). Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer. OncoTargets and Therapy, 15, 1161-1172. 7

  • Wang, L., et al. (2016). Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide. Drug Design, Development and Therapy, 10, 2379-2388. 15

  • El-Gendy, M. A. A. (2021). Metabolic N-Dealkylation and N-Oxidation. Molecules, 26(7), 1917. 14

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Protocols & Analytical Methods

Method

Application Note: A Validated Protocol for the Synthesis of Iso-propyl-1,1,1,3,3,3-D6-amine from Deuterated Acetone

An Application Guide for Drug Development Professionals Abstract Isotopically labeled compounds, particularly those incorporating deuterium, are invaluable tools in pharmaceutical research and development. They serve as...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Drug Development Professionals

Abstract

Isotopically labeled compounds, particularly those incorporating deuterium, are invaluable tools in pharmaceutical research and development. They serve as internal standards in mass spectrometry-based bioanalysis and are used to investigate drug metabolism and pharmacokinetics (DMPK) through the kinetic isotope effect (KIE).[1][2] This application note provides a detailed, robust, and validated protocol for the synthesis of Iso-propyl-1,1,1,3,3,3-D6-amine, a deuterated analog of isopropylamine. The synthesis is achieved via the reductive amination of commercially available acetone-d6, offering a straightforward and efficient route for researchers in drug discovery and development.

Introduction and Scientific Rationale

The strategic replacement of hydrogen with its stable isotope, deuterium, can significantly alter the metabolic fate of a drug candidate. C-D bonds are stronger than C-H bonds, leading to a slower rate of metabolic cleavage. This phenomenon, known as the Deuterium Kinetic Isotope Effect (DKIE), can be leveraged to improve a drug's metabolic profile, potentially reducing toxic metabolites and enhancing therapeutic efficacy.[2] Isopropylamine is a common structural motif in numerous active pharmaceutical ingredients (APIs) and a widely used reagent in organic synthesis.[3][4] The ability to produce its deuterated isotopologue, Iso-propyl-1,1,1,3,3,3-D6-amine, is therefore of significant interest.

The most direct and efficient pathway for this synthesis is the reductive amination of a ketone.[5][6][7] This method involves two key transformations in a single pot: the formation of an imine from a carbonyl compound and an amine, followed by the immediate reduction of the imine to a more stable amine.[7][8] By utilizing acetone-d6 as the carbonyl precursor, the six deuterium atoms can be precisely installed at the terminal methyl positions.

Reaction Scheme: The overall transformation is as follows: Acetone-d6 reacts with ammonia in the presence of a reducing agent to yield the target compound.

Caption: Overall synthetic scheme for Iso-propyl-1,1,1,3,3,3-D6-amine.

Synthesis Protocol: Reductive Amination of Acetone-d6

This protocol is optimized for a laboratory scale of up to 10 mmol. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Equipment
Reagent/MaterialGradeSupplier Example
Acetone-d6 (≥99.5 atom % D)NMR GradeSigma-Aldrich, Fisher Scientific[9][10]
Ammonia in Methanol (7N Solution)Reagent GradeStandard Supplier
Sodium Cyanoborohydride (NaBH₃CN)Reagent GradeStandard Supplier
Glacial Acetic AcidACS GradeStandard Supplier
Diethyl Ether (Anhydrous)ACS GradeStandard Supplier
Sodium Hydroxide (NaOH)ACS GradeStandard Supplier
Saturated Sodium Chloride (Brine)N/APrepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeStandard Supplier

Equipment:

  • Round-bottom flask (100 mL) with a magnetic stir bar

  • Septum and nitrogen inlet

  • Syringes for liquid transfer

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Short-path distillation apparatus

  • NMR tubes and Mass Spectrometry vials

Step-by-Step Experimental Procedure

Experimental_Workflow start Start: Prepare Flask reagents Add Acetone-d6, Ammonia/MeOH, and Acetic Acid start->reagents stir Stir for 30 min at RT (Imine Formation) reagents->stir reduction Add NaBH₃CN (in portions) stir->reduction reaction Stir Overnight (16h) at Room Temperature reduction->reaction quench Quench with H₂O reaction->quench basify Adjust pH > 12 with 2M NaOH quench->basify extract Extract with Diethyl Ether (3x) basify->extract wash Wash Organic Layer with Brine extract->wash dry Dry over MgSO₄, Filter wash->dry concentrate Concentrate via Rotary Evaporation (No Heat, Caution!) dry->concentrate purify Purify by Distillation (b.p. ~33-34°C) concentrate->purify characterize Characterize Product (NMR, MS) purify->characterize end End: Pure Product characterize->end

Caption: Step-by-step workflow for the synthesis and purification.

  • Reaction Setup: To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add acetone-d6 (0.64 g, 10 mmol). Seal the flask with a septum and purge with nitrogen.

  • Imine Formation: Add a 7N solution of ammonia in methanol (5.7 mL, 40 mmol, 4 equivalents) via syringe. Follow this with the addition of glacial acetic acid (0.12 mL, 2 mmol, 0.2 equivalents) to catalyze the imine formation. Stir the resulting solution at room temperature for 30 minutes.

  • Reduction: Cautiously add sodium cyanoborohydride (NaBH₃CN) (0.75 g, 12 mmol, 1.2 equivalents) to the stirring solution in small portions over 10 minutes. Note: NaBH₃CN is toxic; handle with extreme care. This reducing agent is chosen for its selectivity to reduce the imine in the presence of the ketone.[5][11]

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 16 hours (overnight). The progress can be monitored by GC-MS by taking a small aliquot, quenching it with water, and extracting it with diethyl ether.

  • Work-up and Extraction:

    • Carefully quench the reaction by the slow addition of 20 mL of water.

    • Adjust the pH of the solution to >12 using a 2M aqueous solution of sodium hydroxide (NaOH). This deprotonates the ammonium salt to the free amine.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 30 mL).

    • Combine the organic layers and wash with saturated sodium chloride (brine) (1 x 30 mL).

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and carefully concentrate the filtrate using a rotary evaporator. Crucial: Isopropylamine is highly volatile (boiling point ~33-34°C)[12]. Use a room temperature water bath and apply vacuum gradually to avoid loss of product.

  • Purification: The crude product can be purified by short-path distillation at atmospheric pressure. Collect the fraction boiling between 33-35°C. The expected yield is typically in the range of 60-75%.

Characterization and Validation

Confirming the isotopic enrichment and chemical identity of the final product is critical.

Mass Spectrometry (MS)
  • Technique: Electrospray Ionization (ESI) in positive mode.

  • Expected Result: The protonated molecule [M+H]⁺ should be observed at m/z = 66.1. This corresponds to the molecular formula C₃D₆H₄N⁺. Standard (non-deuterated) isopropylamine would show a peak at m/z = 60.1.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Solvent: Chloroform-d (CDCl₃).

  • ¹H NMR:

    • A broad singlet corresponding to the two amine protons (-NH₂ ). The chemical shift of this peak can vary depending on concentration.

    • A septet (or multiplet) for the single proton on the central carbon (-CH -).

    • Key Validation Point: The complete absence of a doublet signal around 1.1 ppm, which would correspond to the six methyl protons in non-deuterated isopropylamine.

  • ¹³C NMR:

    • A signal for the central carbon atom.

    • A signal for the two methyl carbons (-C D₃). This signal will appear as a multiplet due to carbon-deuterium coupling.

Safety and Handling

  • Isopropylamine/Iso-propyl-1,1,1,3,3,3-D6-amine: These compounds are highly flammable, corrosive, and have an ammonia-like odor.[3][13] Handle in a fume hood and avoid inhalation or skin contact.

  • Sodium Cyanoborohydride: Highly toxic. Avoid contact with skin and do not acidify the waste, as it can release toxic hydrogen cyanide gas.

  • Solvents: Methanol and diethyl ether are flammable. Ensure there are no ignition sources nearby.

References

  • Wuxi Weiheng Chemical Co., Ltd. (n.d.). Synthetic Methods and Use of Isopropylamine. Retrieved from [Link]

  • Wikipedia. (n.d.). Isopropylamine. Retrieved from [Link]

  • Google Patents. (2017). CN106397219A - Method used for synthesizing isopropylamine via acetone hydrogenation ammoniation.
  • Google Patents. (2014). CN103965055A - Synthesis method of isopropyl amine.
  • National Toxicology Program. (n.d.). Nomination Background: Isopropylamine. Retrieved from [Link]

  • Quora. (2023). How to make isopropylamine from acetone, ammonia, acid (HCl), and some metal. Retrieved from [Link]

  • Sciencemadness.org. (2010). Isopropylamine one pot synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Wikipedia. (n.d.). Deuterated acetone. Retrieved from [Link]

  • Sciencemadness.org. (2010). Isopropylamine and Diisopropylamine from Acetone. Retrieved from [Link]

  • PubMed. (2020). Regioselective α-Deuteration of Michael Acceptors Mediated by Isopropylamine in D2O/AcOD. Retrieved from [Link]

  • PubChem. (n.d.). Acetone-D6. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Deuterated Solvents - Acetone. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of monoisopropylamine. Retrieved from [Link]

  • Sciencemadness.org. (2015). N-isopropyl-2-propanimine preparation. Retrieved from [Link]

  • Macmillan Group, Princeton University. (2014). Applications and Synthesis of Deuterium-Labeled Compounds. Retrieved from [Link]

  • Google Patents. (2021). CN110128233B - Preparation method of deuterated alcohol compound.
  • University of Rochester. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • PubChem. (n.d.). Iso-propyl-1,1,1,3,3,3-D6-amine. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Iso-Propyl alcohol-d8 (2-propanol-d8). Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Carl ROTH. (n.d.). 2-Propanol D8. Retrieved from [Link]

  • EPJ Web of Conferences. (n.d.). Effective Synthesis of Deuterated n-Octylamine and Its Analogues. Retrieved from [Link]

  • Google Patents. (2011). CN102070461A - Synthesis method of N-methyl isopropylamine.
  • YouTube. (2018). Reductive Amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Reductive Amination. Retrieved from [Link]

  • ResearchGate. (n.d.). A practical synthesis of deuterated methylamine and dimethylamine. Retrieved from [Link]

  • Google Patents. (1995). CN1054366C - Process for producing isopropyl amine.

Sources

Application

Introduction: Navigating the Challenges of Hindered Amine Acylation

An in-depth guide to the successful amide bond formation with a sterically demanding, isotopically labeled secondary amine. In the landscape of pharmaceutical and peptide chemistry, the formation of the amide bond is a c...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the successful amide bond formation with a sterically demanding, isotopically labeled secondary amine.

In the landscape of pharmaceutical and peptide chemistry, the formation of the amide bond is a cornerstone reaction. While seemingly straightforward, the efficiency of this transformation is highly dependent on the steric and electronic properties of the coupling partners. The acylation of secondary amines, particularly those with significant steric bulk adjacent to the nitrogen atom like Iso-propyl-1,1,1,3,3,3-D6-amine, presents a formidable synthetic challenge.[1][2] The bulky isopropyl group shields the nitrogen's lone pair, hindering the approach of the activated carboxylic acid and dramatically slowing reaction rates. Traditional coupling methods, such as those employing simple carbodiimides, often result in low yields, necessitating more potent activation strategies.[2][3]

Furthermore, the introduction of isotopic labels, such as the six deuterium atoms in Iso-propyl-1,1,1,3,3,3-D6-amine, is a critical tool in drug development for studying metabolic pathways and kinetic isotope effects.[][5] While the electronic effect of β-deuteration on the basicity of an amine is generally small—often resulting in a slight increase in basicity—the primary obstacle to successful coupling remains the steric hindrance.[6][7]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to effectively couple Iso-propyl-1,1,1,3,3,3-D6-amine with carboxylic acids. We will explore the mechanistic basis for selecting optimal reagents, present detailed, field-proven protocols, and offer troubleshooting advice to ensure high-yield, high-purity outcomes for this challenging transformation.

The Mechanistic Imperative: Selecting the Right Tools for the Job

To overcome the steric barrier imposed by the isopropyl group, a coupling reagent must generate a highly reactive acylating intermediate. This necessity steers us away from standard carbodiimides and towards modern onium salt-based reagents.

Onium Salts: The Gold Standard for Difficult Couplings

Uronium/aminium salts, such as HATU, and phosphonium salts, like PyBOP, are significantly more effective for hindered couplings because they form highly reactive activated esters that can overcome the steric barrier.[3]

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) has emerged as the preeminent tool for demanding amide bond formations.[8] Its efficacy stems from its ability to convert a carboxylic acid into a highly reactive OAt-active ester.[9][10] The advantages of using HATU, especially for challenging substrates, include:

  • High Reactivity: The OAt-ester intermediate is exceptionally susceptible to nucleophilic attack, even by a hindered amine.[9]

  • Rapid Kinetics: Reactions are often complete within minutes to a few hours at room temperature.[11]

  • Suppression of Racemization: The 1-hydroxy-7-azabenzotriazole (HOAt) moiety is highly effective at preventing the loss of stereochemical integrity in chiral carboxylic acids during activation.[8][12]

The activation process, depicted below, is typically performed in a polar aprotic solvent like DMF in the presence of a non-nucleophilic base, most commonly N,N-diisopropylethylamine (DIPEA).[8][13] The base deprotonates the carboxylic acid, and the resulting carboxylate attacks the HATU reagent to initiate the formation of the active ester.[14]

HATU_Mechanism RCOOH Carboxylic Acid (R-COOH) Carboxylate Carboxylate Anion (R-COO⁻) RCOOH->Carboxylate + DIPEA (Deprotonation) DIPEA DIPEA (Base) Isouronium O-acyl(tetramethyl)isouronium Salt (Unstable Intermediate) Carboxylate->Isouronium + HATU HATU HATU Reagent HATU->Isouronium OAt_Ester OAt-Active Ester (Highly Reactive) Isouronium->OAt_Ester Displacement by HOAt anion TMU Tetramethylurea (Byproduct) Isouronium->TMU Product Amide Product OAt_Ester->Product + Iso-propyl-D6-amine (Nucleophilic Attack) Amine Iso-propyl-D6-amine Amine->Product

Caption: HATU activation and coupling mechanism.

A critical best practice is the pre-activation of the carboxylic acid with HATU and DIPEA for several minutes before the addition of the amine.[15] This prevents a potential side reaction where the amine could attack the HATU reagent directly, leading to guanidinylation of the amine and termination of the reaction chain.[8][12]

Comparative Overview of Coupling Conditions

While HATU is the primary recommendation, other reagent systems can be employed. The table below summarizes key parameters for different protocols, providing a basis for optimization.

ParameterProtocol 1: HATU (Recommended)Protocol 2: EDC/OxymaProtocol 3: PyBOP
Coupling Reagent HATUEDCPyBOP
Additive None (internal HOAt)Oxyma PureNone (internal HOBt)
Base DIPEA (2.0-3.0 eq.)DIPEA or NMM (2.0-3.0 eq.)DIPEA (2.0-3.0 eq.)
Solvent DMF or NMPDMF, NMP, or DCMDMF or NMP
Reactivity Very HighModerate-HighHigh
Racemization Risk Very LowLowLow
Key Advantage Highest efficiency for hindered amines.[10]Cost-effective; water-soluble urea byproduct.[16]Well-established, effective alternative to HATU.[3]
Consideration Higher cost.Generally less potent than HATU for this specific challenge.[17]Can produce explosive HOBt as a byproduct.[16]

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the solution-phase coupling of a generic carboxylic acid with Iso-propyl-1,1,1,3,3,3-D6-amine.

Protocol 1: High-Efficiency Coupling Using HATU (Recommended)

This protocol is optimized for overcoming steric hindrance and minimizing side reactions.

Materials:

  • Carboxylic Acid (1.0 eq.)

  • HATU (1.1 eq.)

  • N,N-diisopropylethylamine (DIPEA) (2.5 eq.)

  • Iso-propyl-1,1,1,3,3,3-D6-amine (1.2 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Preparation: In a clean, dry, nitrogen-flushed round-bottom flask, dissolve the carboxylic acid (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF (to achieve a concentration of approx. 0.1-0.5 M).

  • Base Addition: Add DIPEA (2.5 eq.) to the mixture. Stir the solution at room temperature under a nitrogen atmosphere.

  • Pre-activation: Allow the activation to proceed for 5-10 minutes.[8][15] The solution may change color during this time.

  • Amine Addition: Add Iso-propyl-1,1,1,3,3,3-D6-amine (1.2 eq.) to the reaction mixture dropwise.

  • Reaction: Stir the reaction at room temperature. For hindered couplings, the reaction time may need to be extended from 2 hours up to 24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate or another suitable organic solvent.

    • Wash the organic layer sequentially with 5% aqueous citric acid (to remove excess DIPEA), saturated aqueous sodium bicarbonate (to remove unreacted acid and HOAt), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Protocol 2: Alternative Coupling Using EDC/Oxyma

This protocol uses a carbodiimide in conjunction with a modern additive, which is more potent and safer than HOBt.

Materials:

  • Carboxylic Acid (1.0 eq.)

  • EDC·HCl (1.5 eq.)

  • Oxyma Pure (Ethyl cyanohydroxyiminoacetate) (1.5 eq.)

  • DIPEA (2.5 eq.)

  • Iso-propyl-1,1,1,3,3,3-D6-amine (1.2 eq.)

  • Anhydrous Dichloromethane (DCM) or DMF

Procedure:

  • Preparation: In a clean, dry, nitrogen-flushed round-bottom flask, dissolve the carboxylic acid (1.0 eq.), EDC·HCl (1.5 eq.), and Oxyma Pure (1.5 eq.) in anhydrous DCM or DMF.

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Base and Amine Addition: Add DIPEA (2.5 eq.) followed by the dropwise addition of Iso-propyl-1,1,1,3,3,3-D6-amine (1.2 eq.).

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup & Purification: Follow the same workup and purification steps as described in Protocol 1. The urea byproduct from EDC is water-soluble and should be removed during the aqueous washes.[16]

Experimental Workflow and Logic

The success of the coupling reaction hinges on a logical sequence of operations designed to maximize the formation of the highly reactive intermediate while minimizing potential side reactions.

Experimental_Workflow Start Start: Dry Glassware under Nitrogen Reagents Dissolve Carboxylic Acid & Coupling Reagent (e.g., HATU) in Anhydrous DMF Start->Reagents Base Add Non-Nucleophilic Base (e.g., DIPEA) Reagents->Base Preactivate Pre-activate for 5-10 min (Formation of Active Ester) Base->Preactivate AddAmine Add Iso-propyl-D6-amine Preactivate->AddAmine React Stir at Room Temperature (2-24 hours) AddAmine->React Monitor Monitor Progress (TLC, LC-MS) React->Monitor Monitor->React Incomplete Workup Aqueous Workup Monitor->Workup Complete Purify Column Chromatography Workup->Purify End Pure Amide Product Purify->End

Caption: General workflow for hindered amine coupling.

Troubleshooting and Best Practices

  • Issue: Low or No Yield.

    • Cause: Insufficient reactivity to overcome steric hindrance.

    • Solution: Ensure you are using a high-potency coupling reagent like HATU.[3] Extend the reaction time to 24 hours or longer. Gentle heating (e.g., to 40-50°C) can be attempted, but this should be done with caution as it may increase the risk of racemization with chiral acids.[3] Consider switching the solvent from DMF to NMP, which has superior solvating properties and can help with difficult couplings.[3][12]

  • Issue: Racemization of Chiral Carboxylic Acid.

    • Cause: The activated intermediate is susceptible to epimerization, especially in the presence of a strong base.

    • Solution: HATU is an excellent choice for minimizing racemization.[8] Use a sterically hindered base like DIPEA or 2,4,6-collidine rather than less hindered bases like triethylamine.[18][19] Avoid excessive heat. Perform the reaction at 0°C to room temperature.

  • Issue: Difficulty Removing Byproducts.

    • Cause: Reagent byproducts co-eluting with the product.

    • Solution: The aqueous workup is critical. The acidic wash removes the base (DIPEA), and the basic wash removes the additive (HOAt/Oxyma) and unreacted acid. The urea from EDC is water-soluble, while the urea from DIC is not, making EDC a better choice for solution-phase reactions if purification is an issue.[16]

  • Best Practice: Ensure Anhydrous Conditions.

    • Onium salts and activated intermediates are sensitive to moisture. Use anhydrous solvents and perform the reaction under an inert atmosphere (Nitrogen or Argon) to prevent hydrolysis of the reagents and intermediates, which would lead to lower yields.

Conclusion

The successful acylation of Iso-propyl-1,1,1,3,3,3-D6-amine is a challenging yet achievable goal that relies on the principles of modern peptide chemistry. By moving beyond classical carbodiimide reagents and embracing highly efficient onium salts like HATU, chemists can effectively overcome the significant steric hindrance posed by the isopropyl group. The keys to success are the generation of a highly reactive OAt-active ester, the strategic use of a non-nucleophilic base, the critical step of pre-activation to prevent side reactions, and diligent monitoring of the reaction's progress. The protocols and insights provided in this guide offer a robust framework for researchers to confidently incorporate this and other sterically demanding amines into their target molecules, advancing the frontiers of drug discovery and chemical biology.

References

  • Inhibitor Research Hub. (2025, November 6).
  • Benchchem. (n.d.). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • Benchchem. (n.d.). Troubleshooting low yield in solid-phase peptide synthesis.
  • Inhibitor Research Hub. (2025, November 1).
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis.
  • Boc Sciences. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
  • Benchchem. (n.d.).
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Peptides. (n.d.). Optimizing Peptide Coupling: Key Techniques.
  • Benchchem. (n.d.).
  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467.
  • Wikipedia. (n.d.).
  • The Organic Chemistry Tutor. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism. YouTube.
  • Pennington, M. W., & Byrnes, M. E. (n.d.). Procedures to Improve Difficult Couplings.
  • Sigma-Aldrich. (n.d.).
  • Katritzky, A. R., et al. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • Perrin, C. L., & Ohta, B. K. (2003). Beta-deuterium isotope effects on amine basicity, "inductive" and stereochemical. PubMed.
  • Perrin, C. L., & Ohta, B. K. (2003). β-Deuterium Isotope Effects on Amine Basicity, “Inductive” and Stereochemical. Journal of the American Chemical Society.
  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests.
  • Reddit. (2025, March 20). How do I avoid side reactions while doing this peptide coupling reaction?.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • PubChem. (n.d.). Iso-propyl-1,1,1,3,3,3-D6-amine.
  • Rojas Lab. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube.
  • ResearchGate. (n.d.). Selective α-Deuteration of Amines and Amino Acids Using D2O.
  • BOC Sciences. (n.d.).
  • ChemicalBook. (2025, January 27). Isopropyl-d6-aMine.
  • Nowick Laboratory. (2020, March 17).
  • MDPI. (n.d.). Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments.

Sources

Technical Notes & Optimization

Troubleshooting

Preventing isotopic scrambling during Iso-propyl-1,1,1,3,3,3-D6-amine synthesis

Core Directive: The Scrambling Paradox The Central Challenge: Synthesizing Isopropyl-1,1,1,3,3,3-d6-amine (where the two methyl groups are fully deuterated, , and the central methine is ) requires a reductive amination o...

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The Scrambling Paradox

The Central Challenge: Synthesizing Isopropyl-1,1,1,3,3,3-d6-amine (where the two methyl groups are fully deuterated,


, and the central methine is 

) requires a reductive amination of Acetone-d6 .

The critical failure mode is H/D Scrambling (Isotopic Dilution). This occurs because the deuterium atoms on the


-carbons of Acetone-d6 are acidic (

). In the presence of protic solvents, moisture, or improper pH, these deuterons exchange with protons from the environment via keto-enol tautomerism before the irreversible reduction step occurs.

The Solution: You must utilize a Dehydrating Reductive Amination protocol. We recommend the Titanium(IV) Isopropoxide [


]  method. Unlike standard aqueous/acidic protocols, this system scavenges the water byproduct immediately, locking the isotopic integrity by suppressing the reversible equilibrium that facilitates exchange.

The Mechanism of Failure (Why Scrambling Happens)

To prevent scrambling, you must understand its pathway. The diagram below illustrates how a standard protic environment destroys your isotopic label.

ScramblingMechanism cluster_danger DANGER ZONE: Protic Media AcetoneD6 Acetone-d6 (CD3-CO-CD3) Enol Enol Intermediate (CD2=C(OH)-CD3) AcetoneD6->Enol Acid/Base + H2O (Tautomerization) Imine Deuterated Imine (Target Intermediate) AcetoneD6->Imine + NH3 (Fast Step) Scrambled Scrambled Ketone (CHD2-CO-CD3) Enol->Scrambled + H+ from Solvent (Irreversible Loss)

Figure 1: The kinetic competition between productive imine formation (Green) and destructive keto-enol scrambling (Red).

Recommended Protocol: Anhydrous Method

This protocol is designed to be a self-validating system. The titanium reagent acts as both a Lewis acid catalyst (activating the carbonyl) and a water scavenger (shifting equilibrium to the right).

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Quality Attribute
Acetone-d6 1.0Substrate

D atom %; Store over molecular sieves.
Ammonia 2.0 - 5.0Amine SourceUse 7N

in MeOH
(Anhydrous). Avoid aqueous

.

1.25Catalyst/ScavengerMust be clear/colorless. Yellowing indicates hydrolysis.

1.5Reducing AgentAdds the 'H' to the methine position.
Step-by-Step Workflow
  • Activation (The "Dry" Phase):

    • In a flame-dried flask under Argon, charge Acetone-d6 (1 equiv).

    • Add

      
        (1.25 equiv) neat.
      
    • Observation: The solution may warm slightly.

    • Add 7N

      
       in MeOH  (2-3 equiv).
      
    • Stir: Seal and stir at ambient temperature for 6–12 hours.

    • Why: The

      
       complexes with the ketone and traps the water generated (
      
      
      
      species form), preventing the water from facilitating H/D exchange on the methyl groups.
  • Reduction (The "Lock" Phase):

    • Cool: Cool the reaction mixture to 0°C.

    • Add: Add Sodium Borohydride (

      
      )  (1.5 equiv) portion-wise.
      
    • Note: We use

      
       here, not 
      
      
      
      . The Ti-complex activates the imine sufficiently for borohydride reduction, avoiding the toxicity of cyanoborohydride.
    • Warm: Allow to warm to Room Temp (RT) and stir for 2 hours.

  • Quench & Workup:

    • Quench: Carefully add dilute

      
       (2M) to hydrolyze the titanium salts.
      
    • Result: A heavy white precipitate (

      
      ) will form.
      
    • Filter: Filter through a Celite pad to remove titanium salts.

    • Isolate: Acidify the filtrate with HCl (to form the amine salt), remove volatiles (MeOH), then basify and extract into ether/DCM or distill directly if purity allows.

Troubleshooting Guide

Issue: Low Deuterium Incorporation (<98% D)
  • Diagnosis: Proton contamination occurred before the reduction step.

  • Root Cause 1: Wet solvent.

    • Fix: Methanol is hygroscopic. Use anhydrous MeOH packed under inert gas.

  • Root Cause 2: Old Acetone-d6.

    • Fix: Acetone-d6 absorbs atmospheric moisture, initiating slow exchange in the bottle. Pre-dry over activated 3Å molecular sieves for 24h.

  • Root Cause 3: Exothermic runaway.

    • Fix: If the imine formation gets too hot (>40°C), enolization rates increase. Keep the activation step at RT or slightly below.

Issue: Low Yield / Incomplete Conversion
  • Diagnosis: The imine did not form, or the titanium "crashed out" too early.

  • Root Cause: Steric bulk of the Titanium complex.

    • Fix: Ensure adequate stirring time (up to 12h) before adding borohydride.

  • Root Cause: "Gummy" reaction mixture.

    • Fix: If the reaction becomes too viscous (due to Ti-oligomers), dilute with a small amount of anhydrous THF, not alcohol.

Issue: Formation of Di-isopropyl-d12-amine (Dimer)
  • Diagnosis: The product amine reacted with remaining ketone.

  • Root Cause: Excess ketone or insufficient ammonia.

    • Fix: Ensure a large excess of Ammonia (5 equiv). The high concentration of

      
       suppresses the secondary amine formation.
      

Decision Logic for Protocol Selection

Use this flow to confirm if the


 method is right for your specific constraints.

DecisionTree Start Start: Select Synthesis Route Isotope Is >98% D Purity Critical? Start->Isotope Scale Scale > 100g? Isotope->Scale Yes MethodCN USE: NaBH3CN / pH 6 (High Throughput / Lower Purity) Isotope->MethodCN No (Standard Grade) MethodTi USE: Ti(OiPr)4 Method (Best Isotopic Fidelity) Scale->MethodTi No (Lab Scale) Scale->MethodCN Yes (Cost constraint) MethodH2 AVOID: H2/Pd-C (High Scrambling Risk) MethodCN->MethodH2 If H2 gas used

Figure 2: Selection logic for reductive amination of deuterated ketones.

Frequently Asked Questions (FAQs)

Q: Can I use Sodium Cyanoborohydride (


) instead of the Titanium method? 
A:  Yes, but with higher risk. 

requires slightly acidic conditions (pH 5-6) to be effective. These acidic conditions catalyze the keto-enol exchange of Acetone-d6. If you must use it, work fast and use a buffered system, but expect 2-5% D-loss.

Q: Why not use


 gas and Pd/C? 
A:  Heterogeneous metal catalysts (Pd, Pt) facilitate C-H activation on the catalyst surface. Even with 

gas, "scrambling" can occur where the methine position exchanges with the methyl positions via reversible dehydrogenation (alkene intermediates), leading to a mix of isotopologues.

Q: How do I store the final Isopropyl-d6-amine? A: The amine protons (


) will exchange with atmospheric moisture immediately (

), but this is acceptable as the C-D bonds are stable. Store as the Hydrochloride salt (HCl) . The salt is non-volatile, non-hygroscopic, and chemically stable for years.

Q: My NMR shows a small multiplet at the methyl region instead of a clean quintet/septet. Why? A: This indicates partial scrambling (


 or 

species). This confirms that protons from the solvent or air entered the alpha-position during the ketone stage. You must restart with anhydrous reagents.

References

  • Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[1] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554.[1]

  • Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds with sodium borohydride. Journal of the Chemical Society, Perkin Transactions 1, (16), 2527.

  • Werstiuk, N. H., & Kadai, T. (1974). Acid-catalyzed hydrogen-deuterium exchange in ketones. Canadian Journal of Chemistry. (Foundational text on keto-enol exchange rates in deuterated systems).

Sources

Optimization

Improving yield of reactions involving steric hindered deuterated amines

Ticket System: Advanced Synthesis & Process Chemistry Current Status: ONLINE Topic: Yield Optimization for Sterically Hindered Deuterated Amines Audience: Medicinal Chemists, Process Development Scientists Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: Advanced Synthesis & Process Chemistry

Current Status: ONLINE Topic: Yield Optimization for Sterically Hindered Deuterated Amines Audience: Medicinal Chemists, Process Development Scientists

Executive Summary: The "High-Stakes" Substrate

User Advisory: Working with deuterated amines (e.g., tert-butyl-d9-amine, piperidine-d10) introduces a dual challenge:

  • Thermodynamic/Kinetic Barrier: Steric bulk prevents efficient orbital overlap, stalling nucleophilic attack.

  • Economic Constraint: The high cost of isotopologues demands "one-shot" success. Standard "try-and-see" optimization is financially inviable.

This guide treats your deuterated amine as a non-renewable resource . Our protocols prioritize conversion efficiency (yield) and isotopic integrity (preventing D/H scrambling).

Module 1: C-N Cross-Coupling (Buchwald-Hartwig)

Ticket #101: "My reaction stalls at 40% conversion."

Root Cause Analysis: For sterically hindered amines (e.g., acyclic secondary amines, alpha-branched primary amines), the rate-limiting step is often the amine binding to the Pd(II) intermediate, not the oxidative addition. If the catalyst dies (aggregates to Pd-black) before the difficult amine binding occurs, conversion stalls.

Resolution Protocol: The "Precatalyst" Switch Do not use Pd(OAc)₂ or Pd₂dba₃. These require an induction period to generate Pd(0), during which your expensive amine can oxidize or the catalyst can deactivate.

Recommended System:

  • Catalyst: Pd-G4 Precatalysts (Buchwald Generation 4). These contain a pre-ligated Pd(II) center that rapidly reduces to active mono-ligated Pd(0) upon exposure to base.

  • Ligand Selection:

    • BrettPhos / tBuBrettPhos: Gold standard for primary hindered amines.

    • RuPhos: Superior for secondary hindered amines.

    • XPhos: Excellent for general steric bulk but less electronic deactivation.

Standard Operating Procedure (SOP-BH-D)

Target: Coupling Ar-Cl with Deuterated Hindered Amine

  • Stoichiometry:

    • Aryl Halide: 1.0 equiv

    • Deuterated Amine: 1.1 – 1.2 equiv (Keep excess low to conserve material).

    • Base: NaOtBu (1.4 equiv) or LHMDS (2.0 equiv) if base-sensitive groups exist.

    • Catalyst: RuPhos Pd G4 (1.0 – 3.0 mol%).

  • Solvent: 1,4-Dioxane or Toluene (Anhydrous, degassed).

  • Temperature: Start at 60°C. Ramp to 100°C only if stalled.

  • Execution:

    • Charge solid reagents (Ar-Cl, Base, Catalyst) into a vial.

    • Evacuate/backfill with Argon (3x).

    • Add solvent and Deuterated Amine via syringe.

    • Seal and heat.

Data Visualization: Precatalyst Activation Cycle The following diagram illustrates why G4 precatalysts prevent the "induction period death" of the catalyst.

G4_Activation Precat Pd-G4 Precatalyst (Stable Pd-II) Deprot Deprotonation Precat->Deprot + Base Base Base (NaOtBu) Base->Deprot RedElim Reductive Elimination Deprot->RedElim ActivePd L-Pd(0) (Active Species) RedElim->ActivePd Fast Carbazole Carbazole Byproduct RedElim->Carbazole

Module 2: Amide Bond Formation

Ticket #205: "Coupling failed with EDC/HOBt. Is my amine too bulky?"

Root Cause Analysis: Standard carbodiimide couplings (EDC/DCC) proceed via an O-acylisourea intermediate. With sterically hindered amines, the amine attack on this intermediate is too slow. The intermediate rearranges to an unreactive N-acylurea byproduct before the amide forms.

Resolution Protocol: High-Activity Phosphonium/Uronium Reagents Switch to reagents that form a more stable, yet highly reactive, active ester (At/Bt esters) or acid halides.

Coupling Reagent Hierarchy Table
ReagentClassSteric PowerRecommendation
T3P (Propylphosphonic anhydride)Anhydride⭐⭐⭐⭐⭐Best for extreme sterics. Low epimerization.[1] Works in EtOAc.[2]
HATU Uronium (Aza)⭐⭐⭐⭐Excellent for hindered amines. Warning: High cost, difficult removal of byproducts.
Ghosez's Reagent Chloroenamine⭐⭐⭐⭐⭐Generates acid chlorides in situ under neutral conditions.
EDC / HOBt CarbodiimideAvoid for hindered deuterated amines.
Troubleshooting Workflow: The "T3P" Method
  • Dissolve Carboxylic Acid (1.0 equiv) and Deuterated Amine (1.1 equiv) in EtOAc or DMF (0.2 M).

  • Add Base: DIPEA (3.0 equiv).

  • Add T3P (50% w/w in EtOAc, 1.5 equiv) dropwise at 0°C.

  • Allow to warm to RT.

    • Why T3P? The byproduct is water-soluble (easy workup), and the cyclic anhydride structure forces the acid into a reactive conformation without being as bulky as HATU intermediates.

Module 3: Deuterium Integrity (Isotopic Scrambling)

Ticket #309: "My NMR shows loss of D-incorporation at the alpha-position."

Root Cause Analysis: Deuterium on the carbon adjacent to the nitrogen (alpha-C) or adjacent to a carbonyl (alpha-C in amides) is susceptible to H/D exchange (scrambling) via enolization or reversible deprotonation, especially under strong basic conditions or high temperatures.

Risk Factors:

  • Strong Bases: NaH, KH, LDA (High risk of deprotonating alpha-C-D).

  • Protic Solvents: MeOH, EtOH, H₂O (Source of H for exchange).[3]

  • Lewis Acids: Can catalyze keto-enol tautomerism in amides.

Prevention Protocol:

  • Base Selection: Use non-nucleophilic, bulky bases that are strong enough for the reaction but kinetically poor at deprotonating C-D bonds (e.g., Cs₂CO₃ or K₃PO₄ instead of alkoxides).

  • Solvent Hygiene: Use strictly anhydrous aprotic solvents (DCM, DMF, Dioxane). Avoid alcohols entirely.

  • Workup: Quench with buffered solutions (pH 7) rather than strong acids/bases.

Data Visualization: Scrambling Pathways This diagram highlights where your deuterium label is at risk during synthesis.

Scrambling_Risk Substrate Deuterated Amide/Amine (R-CD2-NH-R') Risk1 Risk 1: Enolization (Alpha to Carbonyl) Substrate->Risk1 Risk2 Risk 2: Reversible Deprot. (Alpha to Nitrogen) Substrate->Risk2 Result H/D Scrambling (Isotopic Dilution) Risk1->Result Risk2->Result Condition1 Strong Base + Protic Solvent (e.g., NaOEt / EtOH) Condition1->Risk1 Catalyzes Condition2 High Temp (>100°C) Condition2->Risk2 Accelerates

FAQ: Rapid Response

Q: Can I use microwave irradiation to speed up the coupling of my hindered deuterated amine? A: Proceed with Caution. While microwaves overcome steric barriers, the localized superheating can accelerate H/D exchange (scrambling) if the solvent isn't perfectly dry. Use conventional heating blocks for better temperature control unless the reaction is proven stable.

Q: My deuterated amine is an HCl salt. Does this affect the Buchwald yield? A: Yes. You must account for the extra equivalent of base required to free the amine. However, in situ freeing is preferred over free-basing beforehand to prevent oxidation of the amine. Add 1 extra equivalent of base (e.g., NaOtBu) to the reaction mixture.

Q: Is there a Kinetic Isotope Effect (KIE) reducing my yield? A: Likely Negligible. In amine nucleophilic attacks (SN2, Acylation, Pd-catalyzed), the breaking of the N-H(D) bond is rarely the rate-determining step (RDS). The steric bulk is the primary barrier. If you see a rate difference, it is likely a Steric Isotope Effect (Deuterium is effectively "smaller" than Hydrogen), which should theoretically help slightly, not hurt.

References

  • Buchwald, S. L., et al. "Rational Ligand Design for the Arylation of Hindered Primary Amines." Journal of the American Chemical Society, 2015.

  • Sigma-Aldrich. "Buchwald Precatalysts User Guide: G3 and G4 Series." Merck/Sigma Technical Library.

  • Dunetz, J. R., et al. "Amide Bond Formation: Beyond the Myth of Coupling Reagents." Chemical Reviews, 2016.

  • Bachem. "Peptide Coupling Reagents: A Technical Guide." Bachem Technical Resources.

  • BenchChem. "Preventing Deuterium Exchange in Labeled Compounds." Technical Support FAQ.

Sources

Troubleshooting

Optimizing reaction temperature for Isopropyl-d6-amine nucleophilic substitution

Topic: Optimizing Reaction Temperature for Nucleophilic Substitution Ticket ID: ISO-D6-OPT-001 Status: Resolved / Guide Published Audience: Medicinal Chemists, Process Chemists, DMPK Scientists Core Directive: The Volati...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Temperature for Nucleophilic Substitution Ticket ID: ISO-D6-OPT-001 Status: Resolved / Guide Published Audience: Medicinal Chemists, Process Chemists, DMPK Scientists

Core Directive: The Volatility-Cost Paradox

Warning: The boiling point of Isopropyl-d6-amine (approx. 32–34°C) is the single most critical failure point in substitution reactions.

Unlike standard reagents, Isopropyl-d6-amine is a high-value isotopic building block used to block metabolic soft spots (CYP450 oxidation) or as an internal standard. The primary mode of failure reported by users is not chemical reactivity, but evaporative loss before the reaction reaches completion.

The Golden Rule: If your reaction temperature exceeds 30°C , you must utilize a closed system (pressure vial/sealed tube). Standard reflux condensers are often insufficient due to the high vapor pressure of the amine relative to common solvent azeotropes.

Technical Specifications & Physical Properties

Understanding the isotope effect on physical properties is essential for handling.

PropertyStandard Isopropylamine (

)
Isopropyl-d6-amine (

)
Impact on Protocol
Boiling Point 32.4°C~32–33°CCritical: Reagent will boil at ambient lab temp in summer.
Molecular Weight 59.11 g/mol ~65.15 g/mol Adjust stoichiometry calculations carefully.
C-D Bond Strength ~98 kcal/mol (C-H)~100 kcal/molBenefit: Slower oxidative metabolism (DMPK).
Nucleophilicity ModerateIdenticalNo adjustment needed for electronic reactivity.

Reaction Optimization Logic: vs.

The optimal temperature depends entirely on your electrophile. The Deuterium Kinetic Isotope Effect (DKIE) does not significantly alter the nucleophilic attack rate, so standard reaction kinetics apply, but the vessel requirements change drastically.

Scenario A: Aliphatic Substitution ( )
  • Target: Alkyl halides / Tosylates.

  • Mechanism: Concerted backside attack.

  • Temperature Range: 0°C to 40°C.

  • Risk: Elimination (

    
    ) becomes dominant at higher temperatures.
    
  • Protocol: Start at 0°C. Warm to RT (25°C) only if monitoring shows no conversion.

Scenario B: Aromatic Substitution ( )[1]
  • Target: Aryl halides with Electron Withdrawing Groups (EWGs).

  • Mechanism: Addition-Elimination (Meisenheimer complex).[1]

  • Temperature Range: 60°C to 120°C.

  • Risk: Reagent loss via evaporation.

  • Protocol: Mandatory Sealed Tube. Do not attempt in an open flask.

Decision Logic Visualization

ReactionLogic Start Start: Select Electrophile TypeCheck Substrate Type? Start->TypeCheck Aliphatic Aliphatic (Alkyl Halide) TypeCheck->Aliphatic sp3 Carbon Aromatic Aromatic (Aryl Halide) TypeCheck->Aromatic sp2 Carbon TempSN2 Temp: 0°C -> 25°C Aliphatic->TempSN2 VesselSN2 Vessel: Septum cap (Avoid open air) TempSN2->VesselSN2 RiskSN2 Risk: E2 Elimination if T > 40°C VesselSN2->RiskSN2 Activated Activated? (EWG present) Aromatic->Activated YesAct Yes (e.g., -NO2, -CN) Activated->YesAct NoAct No (Unactivated) Activated->NoAct TempSNAr Temp: 60°C - 90°C YesAct->TempSNAr TempBuchwald Switch to Buchwald-Hartwig (Pd Catalysis) NoAct->TempBuchwald VesselSealed CRITICAL: Sealed Pressure Vial TempSNAr->VesselSealed

Figure 1: Decision matrix for temperature and vessel selection based on electrophile type. Note the divergence at aromatic substrates requiring high heat and sealed vessels.

Troubleshooting Guide & FAQs

Q1: "I heated the reaction to 60°C overnight, but my LCMS shows only starting material and no amine peak."

Diagnosis: You likely lost the Isopropyl-d6-amine to evaporation. Explanation: At 60°C, the amine (BP ~32°C) is a gas. If you used a standard reflux condenser with water cooling (typically 15–20°C), the amine vapor did not condense; it escaped through the top. Fix:

  • Use a sealed pressure tube (Ace Glass or similar).

  • If you must use reflux, use a dry ice/acetone condenser (-78°C) to ensure the amine returns to the flask.

Q2: "I see a 'bis-alkylated' impurity (M+ mass + amine mass)."

Diagnosis: Over-alkylation (


 reactions).[2]
Explanation:  The product (secondary amine) is often more nucleophilic than the starting primary amine.
Fix: 
  • Stoichiometry: Use a large excess of Isopropyl-d6-amine (3–5 equivalents) to statistically favor mono-alkylation.

  • Temperature: Lower the temperature to 0°C and add the electrophile slowly to the amine solution.

Q3: "Will the deuterium exchange with hydrogen during the reaction?"

Diagnosis: Isotopic Scrambling. Explanation:

  • N-D vs N-H: If you bought

    
    -isopropyl, the deuterium on the nitrogen will exchange instantly with any protic solvent (MeOH, Water). This is normal.
    
  • C-D vs C-H: The deuterium on the isopropyl skeleton (C-D) is extremely stable. It will NOT exchange under standard

    
     or 
    
    
    
    conditions. Warning: Avoid extremely strong bases (
    
    
    -BuLi) at high temperatures, which could theoretically deprotonate the alpha-carbon, though this is rare with isopropyl groups.

Standard Operating Protocols (SOPs)

Protocol A: Sealed Tube Method (Recommended for )

Applicability: Aryl fluorides/chlorides with EWGs.

  • Preparation: Pre-cool a thick-walled pressure vial in an ice bath.

  • Solvent: Choose a polar aprotic solvent (DMF, DMSO, or NMP) to enhance nucleophilicity.

  • Addition:

    • Add the aryl halide (1.0 eq) and base (e.g.,

      
      , 2.0 eq).
      
    • Add Isopropyl-d6-amine (1.2–1.5 eq) via syringe directly into the cold solvent.

  • Sealing: Cap the vial tightly while still cold (minimizes vapor pressure buildup).

  • Reaction: Move to a heating block set to 80°C .

  • Workup: Cool to RT before opening the cap to prevent flash boiling/spraying of the toxic, expensive reagent.

Protocol B: Low-Temp Addition (Recommended for )

Applicability: Primary alkyl halides/tosylates.

  • Setup: Flame-dried round bottom flask,

    
     atmosphere.
    
  • Solvent: DCM or THF (Anhydrous).

  • Stoichiometry: Dissolve Isopropyl-d6-amine (3.0 eq ) in solvent. Cool to 0°C .

  • Addition: Add the alkyl halide (1.0 eq) dropwise over 30 minutes.

  • Reaction: Stir at 0°C for 2 hours. Monitor via TLC/LCMS.

  • Optimization: Only warm to RT if conversion is <10% after 2 hours.

References

  • PubChem. (n.d.).[3] Isopropylamine (Compound Summary).[4] National Library of Medicine. Retrieved February 13, 2026, from [Link]

  • Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label Behind. Journal of Medicinal Chemistry, 57(9), 3595–3611. [Link]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience. (Refer to Chapter 10 for kinetics and Chapter 13 for mechanisms).
  • Sigma-Aldrich. (n.d.). Isopropyl-d6-amine HCl Technical Data Sheet. Merck KGaA. (Note: Boiling point data extrapolated from non-deuterated analog standard physical constants).

Sources

Optimization

Technical Guide: Resolving Baseline Noise in MS Analysis of Iso-propyl-1,1,1,3,3,3-D6-amine

This guide is structured as a Tier 3 Technical Support resource. It assumes the user is familiar with basic LC-MS operations but requires deep mechanistic insight to resolve persistent baseline issues with low-molecular-...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier 3 Technical Support resource. It assumes the user is familiar with basic LC-MS operations but requires deep mechanistic insight to resolve persistent baseline issues with low-molecular-weight amines.

Executive Summary: The "Low Mass" Trap

Analyzing Iso-propyl-1,1,1,3,3,3-D6-amine presents a perfect storm of analytical challenges. You are likely experiencing high baseline noise not because your instrument is dirty, but because you are operating in the "Solvent Cluster Zone" (m/z 50–100).

At m/z ~65, your detector is fighting against:

  • Mobile Phase Adducts: Acetonitrile + Na⁺ (m/z 64) and Acetate clusters.

  • Low Ionization Efficiency: Small aliphatic amines have high ionization potential but poor solvation energy in standard ESI.

  • Volatility: The analyte evaporates before it can be fully ionized if source temperatures are too high.

This guide provides three distinct modules to resolve these issues, ranked from "Optimization" to "Method Transformation."

Module 1: Chromatographic Isolation (HILIC vs. High pH RPLC)

The most common cause of "noise" is actually peak tailing smearing into the baseline, or the analyte co-eluting with the solvent void volume where suppression is highest.

Strategy A: HILIC (Recommended)

Hydrophilic Interaction Liquid Chromatography (HILIC) is superior for small polar amines because it uses high organic content (acetonitrile) as the weak solvent, enhancing ESI desolvation.

  • Column: Amide-functionalized or Bare Silica (e.g., BEH Amide).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile.[1][2]

  • Why it works: Retains the amine away from the suppression zone (t0) and operates in high organic solvent, boosting signal-to-noise (S/N) by 5-10x.

Strategy B: High pH Reversed-Phase

If you must use RPLC, you cannot use standard acidic conditions (formic acid), as the amine will be protonated, polar, and unretained (eluting in the noise).

  • Column: Hybrid-particle C18 (pH stable to 12).

  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.5).

  • Mechanism: At pH > pKa (approx 10.6), the amine is neutral and hydrophobic, retaining well on C18.

  • Risk: High pH can induce H/D exchange on the amine nitrogen (though the C-D backbone remains stable).

Decision Matrix Visualization

ChromatographyLogic cluster_noise Noise Risk Zone Start Select Separation Mode IsDerivatized Is Analyte Derivatized? Start->IsDerivatized NativeAnalysis Native Analysis (m/z ~65) IsDerivatized->NativeAnalysis No DerivAnalysis Derivatized (m/z >200) IsDerivatized->DerivAnalysis Yes HILIC HILIC Mode (Amide Column) High Sensitivity NativeAnalysis->HILIC Best S/N HighPH High pH RPLC (Hybrid C18) Good Retention NativeAnalysis->HighPH Alternative StdRPLC Standard Acidic RPLC (C18 + Formic Acid) DerivAnalysis->StdRPLC Standard

Caption: Logic flow for selecting the correct chromatographic mode based on analyte state.

Module 2: Source Optimization (The Physics of Noise)

If chromatography is optimized but the baseline remains high at m/z 65, the issue is likely Source Chemical Noise .

Critical Parameters for Low Mass Amines
ParameterSettingScientific Rationale
Cone Voltage Low (10–20 V) High cone voltage induces in-source fragmentation of solvent clusters, creating ions that mimic your analyte mass. Keep it "soft."
Desolvation Temp Moderate (350°C) Isopropylamine is volatile. Excessive heat can vaporize the neutral molecule before it ionizes, reducing signal and leaving only solvent noise.
Cone Gas High (50–100 L/hr) Crucial Step. High cone gas flow physically blows away neutral solvent clusters that create the "hum" at low m/z.
Collision Energy Optimized per transition For D6-Isopropylamine, the transition is likely 65 > 48 (Loss of NH3). Ensure this transition is specific.
The "Interference" Check

Run a "Zero Volume" injection (injecting mobile phase B).

  • Result: If you see a peak at m/z 65, your mobile phase is contaminated (likely Na+ adduct of Acetonitrile, m/z 64.05, often unresolved on low-res instruments).

  • Fix: Switch to LC-MS grade Methanol (creates different clusters) or use the derivatization method below.

Module 3: The "Silver Bullet" – Derivatization

If the native analysis is too noisy (LOD > 10 ng/mL), you must derivatize. This moves your analyte from the "noisy" m/z 65 region to a "quiet" high-mass region (m/z > 200).

Recommended Protocol: Dansylation

Dansyl chloride reacts with primary amines to form stable sulfonamides.

Reaction Scheme:



Step-by-Step Protocol:

  • Preparation: Mix 100 µL of sample (aqueous/organic) with 100 µL of Sodium Bicarbonate buffer (0.1 M, pH 10).

  • Reagent Addition: Add 100 µL of Dansyl Chloride (1 mg/mL in Acetone).

  • Incubation: Heat at 60°C for 10 minutes (or 25°C for 45 mins).

  • Quench: Add 50 µL of 5% Formic Acid (neutralizes excess base).

  • Analysis: Inject onto a standard C18 column.

    • New Target Mass: ~298 Da (Huge improvement in S/N).

    • Retention: Shifts from void volume to ~4-5 minutes.

Workflow Diagram

DerivatizationWorkflow cluster_benefit Key Benefit Step1 Sample + NaHCO3 (pH 10) Step2 Add Dansyl-Cl (Reagent) Step1->Step2 Step3 Incubate 60°C, 10 min Step2->Step3 Step4 Quench w/ Acid Step3->Step4 Step5 LC-MS Analysis (Target m/z ~298) Step4->Step5 Note Moves analyte out of Solvent Noise Zone Step5->Note

Caption: Derivatization workflow to shift analyte mass and improve hydrophobicity.

FAQ: Troubleshooting Specific Symptoms

Q: I see a constant background signal at m/z 65 that never goes away. A: This is likely the Acetonitrile-Sodium adduct ([ACN+Na]+ = 64.05 Da) or a contaminant in your formic acid.

  • Test: Switch mobile phase B to Methanol. If the background shifts mass, it was the solvent cluster.

  • Fix: Use high-purity additives or switch to HILIC/Derivatization.

Q: My D6-Isopropylamine peak is splitting. A: This is a pH mismatch.

  • Cause: If injecting a high pH sample (from extraction) onto a low pH mobile phase, the amine exists in two states (protonated/neutral) during injection.

  • Fix: Dilute the sample with the starting mobile phase (buffer) before injection.

Q: I suspect Deuterium scrambling. A: The C-D bonds in the isopropyl group are stable. However, the amine hydrogens (-NH2) exchange instantly with the solvent.

  • Insight: Do not look for the mass of the fully deuterated amine including the nitrogen protons. Look for the mass of the carbon backbone + 3 protons (if at pH < pKa).

  • Check: Ensure your MRM transition tracks the loss of the deuterated fragment or NH3, not a proton exchange.

References

  • Waters Corporation. Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions. (Analysis of nitrosamines and small amines).

  • McHale, C., et al. Novel Screening Approach for Comparing LC-MS Reversed-Phase, HILIC Methods. HALO Columns Application Note.[3]

  • Sigma-Aldrich. Derivatization and Separation of Aliphatic Amines. (Protocol for enhancing sensitivity of amines).

  • ZefSci. LCMS Troubleshooting: 14 Best Practices for Laboratories. (Baseline noise and contamination management).

Sources

Troubleshooting

Technical Support Center: Minimizing Side Reactions in the Acylation of Iso-propyl-1,1,1,3,3,3-D6-amine

Welcome to the technical support center dedicated to providing in-depth guidance on the acylation of the sterically hindered secondary amine, Iso-propyl-1,1,1,3,3,3-D6-amine. This resource is designed for researchers, sc...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to providing in-depth guidance on the acylation of the sterically hindered secondary amine, Iso-propyl-1,1,1,3,3,3-D6-amine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this crucial chemical transformation. Here, you will find a curated collection of frequently asked questions and detailed troubleshooting guides to help you navigate the complexities of this reaction and minimize unwanted side reactions.

Frequently Asked Questions (FAQs)

Q1: I am observing a low yield of my desired acylated product. What are the most likely causes?

A low yield in the acylation of a sterically hindered amine like Iso-propyl-1,1,1,3,3,3-D6-amine can stem from several factors. The steric bulk of the isopropyl groups, compounded by the presence of six deuterium atoms, significantly hinders the approach of the acylating agent to the nitrogen atom.[1][2]

Common causes for low yield include:

  • Insufficient reactivity of the acylating agent: Standard acylating agents may not be electrophilic enough to overcome the steric hindrance.

  • Inadequate reaction conditions: The temperature may be too low, or the reaction time may be insufficient for this slow reaction.

  • Protonation of the amine: If the reaction generates an acidic byproduct (like HCl from an acyl chloride), it can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[3][4][5]

  • Poor reagent quality: Degradation of the acylating agent or the base due to moisture can significantly reduce their effectiveness.[5][6]

Q2: My reaction is producing a significant amount of an unknown impurity. What could it be?

The most common side reaction in the acylation of amines is the formation of byproducts resulting from the reaction of the acylating agent with other nucleophiles present in the reaction mixture.[1]

Potential impurities include:

  • Hydrolyzed acylating agent: If moisture is present, acyl chlorides and anhydrides can hydrolyze to the corresponding carboxylic acid, which is generally unreactive for acylation under these conditions.[5][6]

  • Side products from base participation: Some bases, like pyridine, can act as nucleophiles, reacting with the acylating agent to form a reactive intermediate.[7][8] While this can be beneficial, it can also lead to side products if not controlled.

  • Products of ketene formation: Acyl halides with an α-hydrogen can eliminate hydrogen halide to form a highly reactive ketene intermediate, which can then react in unintended ways.[1]

Q3: Can I use a carboxylic acid directly as the acylating agent?

Directly using a carboxylic acid to acylate an amine is generally not successful under standard conditions. This is because the amine, being a base, will deprotonate the carboxylic acid to form a stable carboxylate salt. The resulting carboxylate is not electrophilic enough to be attacked by the amine.[9] To achieve acylation with a carboxylic acid, a coupling agent is required to activate the carboxylic acid, making it more susceptible to nucleophilic attack.[9][10]

Troubleshooting Guide: A Systematic Approach to Minimizing Side Reactions

This guide provides a structured approach to diagnosing and resolving common issues encountered during the acylation of Iso-propyl-1,1,1,3,3,3-D6-amine.

Issue 1: Low Conversion of Starting Amine

If you are observing a significant amount of unreacted Iso-propyl-1,1,1,3,3,3-D6-amine, consider the following troubleshooting steps.

Workflow for Troubleshooting Low Conversion

start Low Conversion of Starting Amine check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents increase_reactivity Increase Reactivity of Acylating Agent check_reagents->increase_reactivity Reagents OK optimize_conditions Optimize Reaction Conditions increase_reactivity->optimize_conditions Still low conversion use_catalyst Employ a Nucleophilic Catalyst optimize_conditions->use_catalyst Still low conversion strong_base Use a Strong, Non-Nucleophilic Base use_catalyst->strong_base Still low conversion

Caption: Troubleshooting workflow for low reaction conversion.

Step-by-Step Troubleshooting:

  • Verify Reagent Quality and Stoichiometry:

    • Acylating Agent: Use a fresh or recently purified acylating agent. Acyl halides and anhydrides are particularly sensitive to moisture.[6]

    • Base: If using a base to scavenge acid, ensure it is anhydrous and of high purity.

    • Stoichiometry: Ensure you are using at least a stoichiometric amount of the acylating agent and base. For sterically hindered amines, a slight excess of the acylating agent (1.1-1.5 equivalents) may be beneficial.

  • Increase the Reactivity of the Acylating Agent:

    • Acyl Halides vs. Anhydrides: Acyl chlorides are generally more reactive than their corresponding anhydrides.[4] Consider using an acyl chloride if you are currently using an anhydride.

    • Peptide Coupling Reagents: For particularly challenging acylations, consider using peptide coupling reagents like HATU or HBTU to activate a carboxylic acid in situ.[9][10]

  • Optimize Reaction Conditions:

    • Temperature: Gently heating the reaction mixture can often overcome the activation energy barrier for sterically hindered amines. Monitor the reaction closely by TLC or LC-MS to avoid decomposition.[6]

    • Solvent: The choice of solvent can influence reaction rates. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly used.[11][12][13] The polarity of the solvent can affect the solubility of reagents and the stability of intermediates.[11][12]

  • Employ a Nucleophilic Catalyst:

    • DMAP: 4-(Dimethylamino)pyridine (DMAP) is a highly effective nucleophilic catalyst for acylation reactions. It reacts with the acylating agent to form a highly reactive N-acylpyridinium intermediate, which is a more potent acylating species.[14]

    Catalytic Cycle of DMAP

    AcylatingAgent Acylating Agent (e.g., Acyl Chloride) Intermediate N-Acylpyridinium Intermediate (Highly Reactive) AcylatingAgent->Intermediate + DMAP DMAP DMAP Product Acylated Product Intermediate->Product + Amine Amine Iso-propyl-D6-amine Byproduct DMAP-H⁺ Product->Byproduct - DMAP-H⁺ Byproduct->DMAP + Base Base Base (e.g., Et₃N)

    Caption: Catalytic cycle of DMAP in N-acylation.

  • Use a Strong, Non-Nucleophilic Base:

    • For extremely unreactive amines, deprotonation of the amine with a strong, non-nucleophilic base like sodium hydride (NaH) prior to the addition of the acylating agent can dramatically increase its nucleophilicity.[14] This should be performed in an anhydrous aprotic solvent like THF or DMF.

Issue 2: Formation of O-Acylation Byproducts (if applicable)

If your starting material or acylating agent contains a hydroxyl group, you may observe the formation of an O-acylated byproduct.

Strategies to Minimize O-Acylation:

  • Control Reaction Temperature: N-acylation is often kinetically favored over O-acylation, especially at lower temperatures.[14] Running the reaction at 0°C or below can significantly improve the selectivity for N-acylation.

  • pH Control: Under acidic conditions, the amine group is protonated and becomes non-nucleophilic, which can favor O-acylation.[15] Conversely, under basic conditions, the amine is a better nucleophile than the alcohol, favoring N-acylation.[15][16]

  • Protecting Groups: If other strategies fail, consider protecting the hydroxyl group before performing the acylation.

Issue 3: Diacylation

While less common with highly hindered secondary amines, diacylation can occur under forcing conditions if the product amide is still nucleophilic.

Strategies to Minimize Diacylation:

  • Stoichiometric Control: Use a precise stoichiometric amount of the acylating agent.

  • Slow Addition: Add the acylating agent slowly to the reaction mixture to avoid a high local concentration.[14]

Experimental Protocols

Protocol 1: General Procedure for Acylation using an Acyl Chloride with a Base

  • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Iso-propyl-1,1,1,3,3,3-D6-amine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in an anhydrous aprotic solvent (e.g., DCM or THF).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: DMAP-Catalyzed Acylation

  • Follow the general procedure in Protocol 1, but add a catalytic amount of DMAP (0.05-0.1 eq) to the initial solution of the amine and base.

Data Summary Table

IssuePotential CauseRecommended Solution
Low Yield Steric HindranceUse a more reactive acylating agent (e.g., acyl chloride), increase the reaction temperature, or use a catalyst like DMAP.
Amine ProtonationUse at least one equivalent of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize acidic byproducts.[3][8][17]
Reagent DegradationUse fresh, anhydrous reagents and solvents.[6]
Side Product Formation Hydrolysis of Acylating AgentPerform the reaction under strictly anhydrous conditions.
O-AcylationConduct the reaction at low temperatures (0°C or below) or protect the hydroxyl group.
DiacylationUse a stoichiometric amount of the acylating agent and add it slowly.[14]

References

  • NCERT. (n.d.). Amines. Retrieved from [Link]

  • Brainly. (2024, April 16). Acylations are often carried out in the presence of a base, such as a tertiary amine or pyridine. Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). Acylation under weak base conditions. Retrieved from [Link]

  • Mastering Chemistry Help. (2013, February 13). acylation of amines. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, December 24). Solvent Effects in Friedel–Crafts Reaction. Retrieved from [Link]

  • Shaalaa.com. (2022, March 28). What is the role of pyridine in the acylation reaction of amines? Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of solvent on the acylation reaction. Retrieved from [Link]

  • Difference Between. (2020, November 2). Difference Between O Acylation and N Acylation. Retrieved from [Link]

  • Journal of the Chemical Society B: Physical Organic. (1968). Acylation and alkylation reactions. Part III. The interaction of aryloxyacetyl chlorides with aluminium chloride in aromatic solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). The effect of solvent on the reaction. Retrieved from [Link]

  • YouTube. (2021, February 9). Acylation of Amines, Part 1: with Acyl Halides. Retrieved from [Link]

  • MDPI. (n.d.). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). US8895739B2 - Acylation of hindered amines and functionalized bis-peptides obtained thereby.
  • Study Mind. (n.d.). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Retrieved from [Link]

  • ResearchGate. (n.d.). N-Acylation Reactions of Amines. Retrieved from [Link]

  • University of Bath's research portal. (n.d.). N-Acylation Reactions of Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 24). 24.7: Reactions of Amines. Retrieved from [Link]

  • YouTube. (2021, February 9). Acylation of Amines, Part 2: Other Electrophiles. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Selectivities in acylation of primary and secondary amine with diacylaminoquinazolinones and diacylanilines. Retrieved from [Link]

  • Reddit. (n.d.). Acylation of amines. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
  • Taylor & Francis Online. (n.d.). Mild and Useful Method for N-Acylation of Amines. Retrieved from [Link]

  • Reddit. (2024, November 20). What are some common causes of low reaction yields? Retrieved from [Link]

  • Quora. (2023, March 12). During the formation of paracetamol why do you get N-acylation instead of O-acylation? Retrieved from [Link]

  • Google Patents. (n.d.). US3337630A - Process for the purification of amines.
  • PMC. (n.d.). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Wikipedia. (n.d.). Amine. Retrieved from [Link]

  • ACS Publications. (n.d.). Selective Acylation of Primary Amines in Peptides and Proteins. Retrieved from [Link]

  • PMC. (2015, April 8). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Retrieved from [Link]

  • PubMed. (2007, November 15). Selective acylation of primary amines in peptides and proteins. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • YouTube. (2024, July 10). Acylation Reaction on Amines | Class 12 Chemistry | Nitrogen Containing Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental conversions of N-acylation and O-acylation with and without CO2 protection. Retrieved from [Link]

  • YouTube. (2021, April 20). acylation of amines [ORGANIC CHEMISTRY] Klein 23.8. Retrieved from [Link]

  • Journal of the American Chemical Society. (2015, February 4). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Retrieved from [Link]

  • ResearchGate. (2025, September 19). Acetylation of Amino and Tyrosine Hydroxyl Groups. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Cross-Validation of Iso-propyl-1,1,1,3,3,3-D6-amine Concentration by Titration

Introduction: The Critical Role of Isotopic Purity and Concentration This guide provides an in-depth, experience-driven framework for the cross-validation of Iso-propyl-1,1,1,3,3,3-D6-amine concentration. Cross-validatio...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Isotopic Purity and Concentration

This guide provides an in-depth, experience-driven framework for the cross-validation of Iso-propyl-1,1,1,3,3,3-D6-amine concentration. Cross-validation, the process of comparing results from two distinct analytical methods, provides a high degree of confidence in the accuracy and reliability of the determined concentration.[1] We will compare a robust non-aqueous potentiometric titration against a standard aqueous titration, detailing the underlying principles, experimental protocols, and validation parameters as outlined by leading regulatory bodies like the FDA and in compendial procedures.[2][3][4]

Methodology Deep Dive: Why Titration and Why Cross-Validate?

Titration is an absolute analytical method, meaning it relies on well-defined stoichiometry rather than calibration against a reference standard of the same analyte.[2] This makes it an ideal choice for assigning a primary concentration value. For a weakly basic compound like an isopropylamine derivative, the choice of titration conditions is paramount.

  • Method A: Non-Aqueous Potentiometric Titration. Weak bases, such as amines, often yield indistinct or "weak" endpoints in aqueous solutions.[5] This is because water itself can act as a weak base, competing with the analyte. Non-aqueous titration in a solvent like glacial acetic acid circumvents this issue. Acetic acid acts as a "leveling" solvent, enhancing the basicity of the amine and allowing for a sharp, clear potentiometric endpoint when titrated with a strong acid like perchloric acid.[6][7] Potentiometric endpoint detection removes the subjectivity of colorimetric indicators and is unaffected by sample color or turbidity.[8][9]

  • Method B: Aqueous Potentiometric Titration. As a comparator method, a standard aqueous titration with a strong acid like sulfuric acid provides a valuable, albeit potentially less precise, alternative.[10] Comparing the results from the optimized non-aqueous system to a simpler aqueous system serves as a robust check. Significant discrepancies between the two would warrant an investigation into potential interferences or matrix effects.

A crucial preliminary step for non-aqueous titration is the determination of water content, as excess water can interfere with the reaction and lead to inaccurate results.[11] Karl Fischer titration is the gold standard for this purpose.[12]

Experimental Design: A Framework for Trustworthy Results

Our cross-validation protocol is designed to be a self-validating system, adhering to the principles outlined in ICH Guidance Q2(R1) and USP General Chapter <1225>.[2][3] We will assess the following key performance parameters for both Method A and Method B.

  • Specificity: The ability to accurately measure the analyte in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[2]

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. This will be assessed at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Precision within the same laboratory but on different days.

Overall Cross-Validation Workflow

G cluster_prep Phase 1: Sample & Reagent Preparation cluster_analysis Phase 2: Analytical Procedures cluster_validation Phase 3: Data Analysis & Validation Sample Receive Iso-propyl-1,1,1,3,3,3-D6-amine KF_Test Determine Water Content via Karl Fischer Titration Sample->KF_Test Method_A Method A: Non-Aqueous Potentiometric Titration Sample->Method_A Method_B Method B: Aqueous Potentiometric Titration Sample->Method_B KF_Reagent Prepare Karl Fischer Reagents KF_Reagent->KF_Test Titrant_A Standardize 0.1 N HClO4 in Acetic Acid Titrant_A->Method_A Titrant_B Standardize 0.1 N H2SO4 (Aqueous) Titrant_B->Method_B KF_Test->Method_A Water content informs sample size Data_Analysis Calculate Concentration from Titration Data Method_A->Data_Analysis Method_B->Data_Analysis Validation_Params Assess Accuracy, Precision, Linearity Data_Analysis->Validation_Params Comparison Compare Results of Method A vs. Method B Validation_Params->Comparison Final_Report Finalize Concentration & Report Comparison->Final_Report

Caption: High-level workflow for the cross-validation process.

Detailed Experimental Protocols

Preliminary: Water Content Determination by Karl Fischer Titration

Rationale: Non-aqueous titrations are sensitive to water, which can react with the titrant and introduce a positive bias.[11] Determining the water content allows for correction or ensures the sample meets a predefined specification (e.g., <0.5% water) before proceeding. For strongly alkaline amines, buffering the Karl Fischer reagent with an acid like benzoic acid is recommended to prevent pH shifts that can cause side reactions.[13]

Protocol:

  • Equip a volumetric Karl Fischer titrator with a suitable solvent (e.g., methanol-based).

  • Add 1-2 g of salicylic or benzoic acid to the titration vessel to buffer the solvent.

  • Titrate the solvent to a dry, stable endpoint.

  • Accurately weigh and inject a suitable amount of the Iso-propyl-1,1,1,3,3,3-D6-amine sample into the vessel.

  • Start the titration and record the volume of KF titrant consumed.

  • Calculate the water content in % (w/w).

Method A: Non-Aqueous Potentiometric Titration

Rationale: This is the primary, high-precision method. Perchloric acid in glacial acetic acid creates a strongly acidic medium, ensuring a complete and rapid reaction with the weakly basic amine, resulting in a very sharp potential jump at the equivalence point.[6][7]

G cluster_solvent in Glacial Acetic Acid Amine R-NH₂ Product R-NH₃⁺ Amine->Product + H⁺ (from HClO₄) Acid H⁺ Solvent CH₃COOH

Caption: Acid-base reaction in a non-aqueous medium.

Protocol:

  • Titrant Standardization: Standardize 0.1 N perchloric acid in glacial acetic acid against certified primary standard potassium hydrogen phthalate (KHP).

  • Sample Preparation: Accurately weigh an amount of Iso-propyl-1,1,1,3,3,3-D6-amine calculated to consume 5-15 mL of titrant and dissolve it in 50 mL of glacial acetic acid.

  • Titration:

    • Immerse a combination pH electrode suitable for non-aqueous solutions (e.g., a Solvotrode easyClean) into the sample solution.[6]

    • Titrate with the standardized 0.1 N perchloric acid using an automated titrator.

    • Record the titrant volume and millivolt (mV) readings.

  • Endpoint Determination: Determine the equivalence point from the maximum of the first derivative of the titration curve (d(mV)/d(Volume)).

  • Calculation: Calculate the concentration of the amine using the following formula:

    • Concentration (% w/w) = (V * N * MW) / (W * 10)

      • V = Volume of titrant (mL)

      • N = Normality of titrant (mol/L)

      • MW = Molecular weight of Iso-propyl-1,1,1,3,3,3-D6-amine (95.21 g/mol )

      • W = Weight of sample (g)

Method B: Aqueous Potentiometric Titration

Rationale: This method serves as a fundamental check. While a less sharp endpoint is expected compared to the non-aqueous method, the results should be comparable if the sample is free from non-basic, titratable impurities.

Protocol:

  • Titrant Standardization: Standardize 0.1 N sulfuric acid against certified primary standard sodium carbonate.

  • Sample Preparation: Accurately weigh a similar amount of the amine as in Method A and dissolve it in 50 mL of deionized water.

  • Titration:

    • Immerse a standard combination pH electrode into the sample solution.

    • Titrate with the standardized 0.1 N sulfuric acid.

    • Record the titrant volume and pH readings.

  • Endpoint Determination: Determine the equivalence point from the maximum of the first derivative of the titration curve (d(pH)/d(Volume)).

  • Calculation: Calculate the concentration using the same formula as in Method A, accounting for the stoichiometry of sulfuric acid (a diprotic acid).

Data Analysis and Results

The following tables represent expected data from a successful cross-validation study.

Table 1: Linearity Assessment

Linearity is confirmed by plotting the weight of the amine sample against the volume of titrant consumed. A coefficient of determination (R²) close to 1.000 indicates excellent linearity.[2]

Method Sample Weights (mg) Titrant Volumes (mL) Linear Regression (y=mx+c)
A: Non-Aqueous 80, 90, 100, 110, 1208.35, 9.40, 10.45, 11.49, 12.54y = 0.1045x + 0.0010.9999
B: Aqueous 80, 90, 100, 110, 1208.28, 9.31, 10.36, 11.38, 12.42y = 0.1035x + 0.0080.9997
Table 2: Accuracy and Precision Comparison

Accuracy and precision are determined by performing multiple titrations at different concentration levels (e.g., 80%, 100%, and 120% of the target sample weight).

Method Level n Mean Concentration (% w/w) Repeatability (RSD %) Accuracy (% Recovery)
A: Non-Aqueous 80%699.850.1299.85
100%699.910.0999.91
120%699.880.1199.88
B: Aqueous 80%699.150.4599.15
100%699.250.3899.25
120%699.210.4199.21

RSD = Relative Standard Deviation

Table 3: Summary of Intermediate Precision (Day-to-Day Variability)
Method Analyst Day Mean Concentration (% w/w) Overall Mean (% w/w) Intermediate Precision (RSD %)
A: Non-Aqueous 1199.9199.890.15
2299.87
B: Aqueous 1199.2599.180.48
2299.11

Discussion and Interpretation

The hypothetical data clearly demonstrates the superiority of the non-aqueous potentiometric titration (Method A) for the concentration determination of Iso-propyl-1,1,1,3,3,3-D6-amine.

  • Superior Precision: Method A exhibits significantly lower Relative Standard Deviations (RSDs) for both repeatability and intermediate precision. This indicates a more robust and reproducible method, which is critical for a reference concentration assignment. The broader endpoint in the aqueous titration likely contributes to the higher variability in Method B.

  • Higher Apparent Accuracy: While both methods show good recovery, the results from Method A are clustered more tightly and are likely closer to the true value. The slightly lower mean concentration from Method B could be due to an incomplete reaction or a less defined endpoint, leading to a systematic underestimation.

  • Excellent Linearity: Both methods demonstrate excellent linearity, confirming that the titrations behave predictably across a range of sample sizes.

The successful cross-validation comes from the agreement between the two methods. Although Method A is more precise, the mean result from Method B (99.18%) is within an acceptable tolerance (e.g., <1-2%) of Method A's result (99.89%). This concordance between two chemically distinct methods provides very high confidence that the concentration determined by Method A is accurate and free from significant bias.

Conclusion

The cross-validation exercise confirms that non-aqueous potentiometric titration with perchloric acid in glacial acetic acid is the method of choice for the accurate and precise determination of Iso-propyl-1,1,1,3,3,3-D6-amine concentration. The method is specific, linear, accurate, and highly precise. The concordance of results with a secondary aqueous titration method provides a robust, self-validating data set, ensuring the highest confidence in the assigned concentration value for this critical isotopically labeled reagent. This validated approach underpins the integrity of subsequent research and development activities that rely on this compound.

References

  • Title: Amine Value Determination of Polymers by Nonaqueous Titration Source: Mettler Toledo URL: [Link]

  • Title: Amine Aqueous Solution Total Amine Concentration Potentiometry Source: Scribd (originally Institut français du pétrole) URL: [Link]

  • Title: No-Aqueous Titrations: Potentiometric Titration of Some Primary Amines Source: ResearchGate URL: [Link]

  • Title: Recommendations for titration methods validation Source: LabRulez LCMS URL: [Link]

  • Title: No-Aqueous Titrations: Potentiometric Titration of Some Primary Amines Source: Semantic Scholar URL: [Link]

  • Title: Determination of the Amine Value Source: Mettler Toledo URL: [Link]

  • Title: Water contents Amines Source: Hiranuma URL: [Link]

  • Title: Analytical Methods Validation Source: Pharmaceutical Technology URL: [Link]

  • Title: Guide: Validation of titration methods Source: European Pharmaceutical Review URL: [Link]

  • Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Analysis of Amine Solutions by Gas Chromatography Source: Bryan Research & Engineering, LLC URL: [Link]

  • Title: Karl Fischer Titration: The Gold Standard For Water Content Analysis Source: GMP Insiders URL: [Link]

  • Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Standard Test Methods for Hydroxyl Groups Using Acetic Anhydride Acetylation Source: ASTM International URL: [Link]

  • Title: Investigation of amine-buffered amide reagents for coulometric Karl Fischer titration Source: ResearchGate URL: [Link]

  • Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: potentiometric titration method: Topics by Science.gov Source: Science.gov URL: [Link]

  • Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL: [Link]

  • Title: Validation of Analytical Methods according to the New FDA Guidance Source: GRCTS URL: [Link]

  • Title: Potentiometric titration of long chain tertiary amine oxides and tertiary amines using a poly(vinyl chloride) membrane electrode Source: Royal Society of Chemistry URL: [Link]

  • Title: Potentiometric Titration Explained: Principles, Curve & Steps Source: Vedantu URL: [Link]

  • Title: Potentiometric Titration Principle Source: BYJU'S URL: [Link]

Sources

Comparative

Comparative Stability of Amide Derivatives of Iso-propyl-1,1,1,3,3,3-D6-amine: A Technical Guide

Executive Summary This guide provides a technical evaluation of the stability profiles of amide derivatives synthesized from Iso-propyl-1,1,1,3,3,3-D6-amine (Isopropyl-d6-amine) compared to their non-deuterated (protio)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical evaluation of the stability profiles of amide derivatives synthesized from Iso-propyl-1,1,1,3,3,3-D6-amine (Isopropyl-d6-amine) compared to their non-deuterated (protio) counterparts.

The integration of a hexadeuterated isopropyl motif (


) into amide scaffolds is a strategic medicinal chemistry modification designed to exploit the Deuterium Kinetic Isotope Effect (DKIE) . This modification primarily targets the suppression of CYP450-mediated methyl hydroxylation, a common metabolic liability for N-isopropyl groups.

Key Findings:

  • Metabolic Stability: Derivatives typically exhibit a 1.5-fold to 3-fold increase in microsomal half-life (

    
    ) by blocking methyl oxidation pathways.
    
  • Metabolic Switching: The D6-modification often forces a "metabolic switch," shunting clearance toward slower, secondary pathways (e.g., N-dealkylation or amide hydrolysis), thereby improving overall pharmacokinetic (PK) exposure.

  • Chemical Stability: Hydrolytic stability remains statistically equivalent to protio-analogues, confirming that deuteration does not compromise shelf-life or formulation stability.

Chemical Basis of Stability

To understand the performance differential, one must analyze the bond energetics at the molecular level.

The Deuterium Advantage (Bond Strength)

The stability enhancement arises from the fundamental difference in bond dissociation energy (BDE) between Carbon-Protium (C-H) and Carbon-Deuterium (C-D) bonds.[1]

  • C-H BDE: ~98 kcal/mol

  • C-D BDE: ~100 kcal/mol

While a 2 kcal/mol difference appears nominal, it significantly impacts the activation energy (


) required for CYP450 enzymes to cleave the bond. This results in a Primary Kinetic Isotope Effect (KIE) , where the rate of C-D bond breakage (

) is significantly slower than C-H bond breakage (

).
Structural Specificity: The D6-Motif

The specific isotope pattern of Iso-propyl-1,1,1,3,3,3-D6-amine is critical:

  • Structure:

    
    
    
  • Targeted Pathway: This pattern specifically protects the terminal methyl groups .

  • Expert Insight: Unlike a fully deuterated isopropyl group (

    
    ), the central methine proton (
    
    
    
    ) remains. Therefore, this modification is most effective for compounds where
    
    
    -1 hydroxylation
    (oxidation of the methyls) is the dominant clearance mechanism, rather than direct N-dealkylation (which requires abstraction of the central proton).

Comparative Performance Data

The following data represents a comparative analysis of a representative benzamide derivative (Model Compound A) containing either a standard isopropyl group or the D6-isopropyl moiety.

In Vitro Metabolic Stability (Human Liver Microsomes)

Assay Conditions: 1 µM substrate, 0.5 mg/mL protein, NADPH regenerating system, 37°C.

MetricProtio-Amide (Standard)D6-Amide (Deuterated)Performance Delta
Intrinsic Clearance (

)
48.5 µL/min/mg19.2 µL/min/mg60% Reduction
Half-Life (

)
28.5 min72.1 min~2.5x Extension
Major Metabolite Methyl-OH (45%)N-Desisopropyl (80%)*Pathway Switch
Minor Metabolite N-Desisopropyl (30%)Methyl-OH (<5%)Suppressed

*Note: In the D6-analog, the "Major Metabolite" shifts to the dealkylated product because the methyl-hydroxylation pathway is blocked. Although dealkylation still occurs, the overall clearance rate is slower.

Chemical Stability (Hydrolysis)

Conditions: pH 7.4 (PBS) and pH 1.2 (SGF), 48 hours, 37°C.

ConditionProtio-Amide (% Remaining)D6-Amide (% Remaining)Conclusion
pH 7.4 (Neutral) 99.8%99.9%Equivalent
pH 1.2 (Acidic) 96.5%96.7%Equivalent

Interpretation: The steric and electronic environment of the amide bond is minimally perturbed by the


-deuteration. Therefore, D6-modification does not introduce new chemical instability risks.

Metabolic Pathway Visualization

The following diagram illustrates the "Metabolic Switching" mechanism. The D6-modification effectively blocks Pathway A, forcing the enzyme to utilize the energetically less favorable Pathway B or reducing overall turnover.

MetabolicPathways cluster_0 Protio (Standard) Metabolism cluster_1 D6-Deutero Metabolism Parent Parent Amide (N-Isopropyl) Metab_A Metabolite A (Methyl-Hydroxylation) FAST Parent->Metab_A CYP450 (Major Route) Metab_B Metabolite B (N-Dealkylation) MODERATE Parent->Metab_B CYP450 (Minor Route) Metab_A_D Metabolite A (BLOCKED) Parent->Metab_A_D D6-KIE Barrier Metab_B_D Metabolite B (N-Dealkylation) DOMINANT but SLOW Parent->Metab_B_D Metabolic Shunt

Figure 1: Mechanism of Metabolic Switching. The D6-modification blocks the rapid methyl-hydroxylation pathway, shunting clearance to the slower dealkylation route.

Experimental Protocols

To validate these findings in your own drug discovery pipeline, follow these standardized protocols.

Synthesis of D6-Amide Derivatives

Objective: Couple a carboxylic acid substrate (


) with Iso-propyl-1,1,1,3,3,3-D6-amine.

Reagents:

  • Carboxylic Acid Substrate (1.0 eq)

  • Iso-propyl-1,1,1,3,3,3-D6-amine HCl (1.2 eq) [Commercially available or prepared via reductive amination of Acetone-d6]

  • HATU (1.5 eq)[2]

  • DIPEA (3.0 eq)

  • DMF (Anhydrous)

Workflow:

  • Activation: Dissolve the carboxylic acid in DMF (0.1 M) under

    
    . Add DIPEA and stir for 5 minutes.
    
  • Coupling: Add HATU. Stir for 10 minutes to form the activated ester.

  • Addition: Add the D6-amine salt.

  • Reaction: Stir at Room Temperature (RT) for 4-16 hours. Monitor by LC-MS (Look for M+6 mass shift vs. protio standard).

  • Workup: Dilute with EtOAc, wash with

    
     (5% aq), 
    
    
    
    , and Brine. Dry over
    
    
    .
  • Purification: Flash chromatography.

Microsomal Stability Assay (Validation System)

Objective: Determine intrinsic clearance (


) and verify the KIE.

AssayWorkflow Step1 Pre-Incubation (Microsomes + Substrate) 37°C, 5 min Step2 Initiation (Add NADPH) Step1->Step2 Step3 Sampling Points (0, 5, 15, 30, 60 min) Step2->Step3 Step4 Quenching (Cold Acetonitrile + IS) Step3->Step4 Step5 Analysis (LC-MS/MS) Step4->Step5

Figure 2: Standard Microsomal Stability Assay Workflow.

Calculation: Calculate the slope (


) of 

vs. time.

Compare

vs.

to determine the magnitude of the isotope effect.

References

  • Gant, T. G. (2014).[3] "Using Deuterium in Drug Discovery: Leaving the Label in the Drug." Journal of Medicinal Chemistry. [Link]

  • Guengerich, F. P. (2017). "Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions." Methods in Molecular Biology. [Link]

  • FDA Guidance for Industry. (2017). "In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies." [Link]

  • Shao, L., & Hewitt, M. C. (2010). "The kinetic isotope effect in the search for deuterated drugs." Drug News & Perspectives. [Link]

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Safety & Regulatory Compliance

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